MK-3984
Description
Structure
3D Structure
Propriétés
Numéro CAS |
871325-55-2 |
|---|---|
Formule moléculaire |
C17H12F7NO2 |
Poids moléculaire |
395.27 g/mol |
Nom IUPAC |
(2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide |
InChI |
InChI=1S/C17H12F7NO2/c18-13-7-6-12(16(19,20)21)8-10(13)9-25-14(26)15(27,17(22,23)24)11-4-2-1-3-5-11/h1-8,27H,9H2,(H,25,26)/t15-/m1/s1 |
Clé InChI |
YSMGNNKNGUPHCD-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@](C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MK3984; MK 3984; MK-3984 |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Activity of MK-3984: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
MK-3984 is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and relevant, albeit limited, publicly available data.
Chemical Structure and Identification
This compound is chemically identified as (2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide.[1] Its molecular formula is C₁₇H₁₂F₇NO₂, with a molar mass of 395.277 g·mol⁻¹.[1]
Key Chemical Identifiers:
-
IUPAC Name: (2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide[1]
-
CAS Number: 871325-55-2[1]
-
SMILES String: O=C(NCC1=CC(C(F)(F)F)=CC=C1F)--INVALID-LINK--(O)C(F)(F)F[2]
Mechanism of Action: Selective Androgen Receptor Modulation
As a SARM, this compound exhibits its biological effects by selectively binding to and activating the androgen receptor (AR) in specific tissues. The primary goal of SARMs is to harness the anabolic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects on tissues like the prostate gland.[2]
The tissue selectivity of SARMs is believed to be a result of their unique interaction with the AR, leading to conformational changes that differ from those induced by traditional steroidal androgens. This differential conformation influences the recruitment of co-regulatory proteins (coactivators and corepressors) to the AR complex, ultimately leading to tissue-specific gene expression.
Signaling Pathways
-
Src kinase
-
MEK-1/2 (Mitogen-activated protein kinase kinase 1/2)
-
ERK (Extracellular signal-regulated kinase)
-
p38 MAPK (p38 mitogen-activated protein kinase)
These pathways are crucial in mediating the genomic and non-genomic effects of AR activation.
Caption: General signaling pathway for this compound as a Selective Androgen Receptor Modulator (SARM).
Preclinical Data and Experimental Protocols
Detailed preclinical data and specific experimental protocols for this compound are not widely published. However, the evaluation of a novel SARM like this compound would typically involve a battery of in vitro and in vivo assays to characterize its binding affinity, efficacy, and tissue selectivity.
In Vitro Assays
1. Androgen Receptor Binding Affinity Assay:
-
Objective: To determine the binding affinity (Ki or IC50) of this compound to the androgen receptor.
-
General Protocol:
-
Prepare a source of androgen receptors, typically from rat prostate cytosol or using a recombinant human AR protein.
-
Incubate the AR preparation with a radiolabeled androgen (e.g., [³H]-mibolerone) and varying concentrations of the test compound (this compound).
-
After reaching equilibrium, separate the bound from the unbound radioligand using methods like hydroxylapatite precipitation or filter binding.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be derived from the IC50 using the Cheng-Prusoff equation.
-
2. In Vitro Transcriptional Activation (Transactivation) Assay:
-
Objective: To assess the ability of this compound to activate AR-mediated gene transcription.
-
General Protocol:
-
Use a cell line (e.g., HEK293, CV-1) that is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with varying concentrations of this compound.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Determine the EC50 (effective concentration to achieve 50% of the maximal response) and the maximal efficacy (Emax) relative to a reference androgen like dihydrotestosterone (DHT).
-
In Vivo Assays
Hershberger Assay:
-
Objective: To evaluate the anabolic and androgenic activity of this compound in a rodent model.
-
General Protocol:
-
Use castrated male rats to eliminate the influence of endogenous androgens.
-
Administer this compound at various doses for a specified period (e.g., 7-10 days).
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target tissues.
-
The primary anabolic indicator is the weight of the levator ani muscle.
-
The primary androgenic indicators are the weights of the ventral prostate and seminal vesicles.
-
The ratio of the anabolic to androgenic effect is calculated to determine the tissue selectivity of the compound.
-
The following table summarizes the type of quantitative data that would be generated from these assays. Please note that the values provided are hypothetical examples for illustrative purposes, as specific data for this compound is not publicly available.
| Assay Type | Parameter | Example Value | Description |
| In Vitro | |||
| AR Binding Assay | Kᵢ (nM) | 1.5 | Dissociation constant for binding to the androgen receptor. A lower value indicates higher affinity. |
| Transactivation Assay | EC₅₀ (nM) | 2.8 | Concentration for 50% of maximal transcriptional activation. |
| Eₘₐₓ (%) | 95 | Maximal efficacy relative to a standard agonist like DHT. | |
| In Vivo | |||
| Hershberger Assay | Levator Ani Muscle ↑ (%) | 150 | Percent increase in the weight of an anabolic tissue compared to control. |
| Ventral Prostate ↑ (%) | 25 | Percent increase in the weight of an androgenic tissue compared to control. | |
| Anabolic/Androgenic Ratio | 6:1 | Ratio of the effect on anabolic versus androgenic tissue, indicating selectivity. |
Conclusion
This compound is a non-steroidal SARM with a defined chemical structure. While detailed experimental data and protocols specific to this compound are limited in the public domain, the established methodologies for characterizing SARMs provide a framework for understanding its potential biological activity. The core principle of its action lies in the selective activation of the androgen receptor in anabolic tissues, offering a potential therapeutic strategy for muscle-wasting conditions with a theoretically improved safety profile over traditional anabolic steroids. Further research and publication of preclinical and clinical data are necessary to fully elucidate the therapeutic potential and safety of this compound.
References
- 1. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MK-3984: A Review of Available Data
Despite its identification as a selective androgen receptor modulator (SARM) for the potential treatment of muscle wasting associated with cancer, a comprehensive preclinical data package for MK-3984 is not publicly available. This in-depth technical guide synthesizes the existing general knowledge surrounding SARMs and their preclinical evaluation, providing a framework for understanding the likely, but unconfirmed, development path of this compound. Due to the absence of specific quantitative data and detailed experimental protocols for this compound in the public domain, this report will focus on the established mechanisms and methodologies relevant to this class of compounds.
This compound was developed with the therapeutic goal of preventing and treating muscle wasting (cachexia) that often accompanies cancer.[1] As a SARM, its intended mechanism of action is to selectively bind to and activate androgen receptors in anabolic tissues, primarily muscle and bone, while minimizing androgenic side effects in other tissues such as the prostate and skin.[2][3]
General Mechanism of Action for Selective Androgen Receptor Modulators
SARMs represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR). The binding of a SARM to the AR initiates a conformational change in the receptor, leading to the recruitment of tissue-specific co-regulatory proteins. This differential recruitment is believed to be the basis for their tissue selectivity, promoting anabolic effects in muscle and bone with reduced activity in reproductive tissues.
Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Anticipated Preclinical Evaluation Workflow
The preclinical development of a SARM like this compound would typically follow a standardized workflow to establish its safety and efficacy profile before consideration for human clinical trials. This process involves a series of in vitro and in vivo studies.
Caption: A generalized workflow for the preclinical development of a SARM.
Key Preclinical Study Components (General)
While specific data for this compound is unavailable, the following tables and protocols outline the types of information that would have been generated during its preclinical assessment.
Table 1: Representative Pharmacokinetic Parameters for a SARM in Preclinical Species
This table illustrates the kind of pharmacokinetic data that would be collected. The values presented are hypothetical and for illustrative purposes only.
| Parameter | Mouse | Rat | Dog |
| Route of Administration | Oral (PO), Intravenous (IV) | Oral (PO), Intravenous (IV) | Oral (PO), Intravenous (IV) |
| Bioavailability (%) | >80 | >70 | >90 |
| Half-life (t½) (hours) | 4-6 | 6-8 | 10-14 |
| Peak Plasma Conc. (Cmax) (ng/mL) | Varies with dose | Varies with dose | Varies with dose |
| Time to Cmax (Tmax) (hours) | 0.5-1.0 | 1.0-2.0 | 2.0-4.0 |
| Clearance (CL) (mL/min/kg) | Low to moderate | Low to moderate | Low |
| Volume of Distribution (Vd) (L/kg) | Moderate | Moderate | High |
Table 2: Illustrative Efficacy Data in a Preclinical Cancer Cachexia Model
This table provides an example of efficacy data that would be sought in an animal model of cancer-induced muscle wasting. The data are hypothetical.
| Treatment Group | Change in Body Weight (%) | Change in Gastrocnemius Muscle Mass (mg) | Tumor Volume (mm³) |
| Vehicle Control | -15% | -50 | 1500 |
| This compound (Low Dose) | -5% | +20 | 1450 |
| This compound (High Dose) | +2% | +45 | 1400 |
Experimental Protocols (General)
Detailed protocols for this compound studies are not available. The following are generalized methodologies for key preclinical assessments of a SARM.
Pharmacokinetic Studies in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the SARM.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[4]
-
Dosing: A single dose administered intravenously (IV) via the tail vein and orally (PO) by gavage.[4]
-
Blood Sampling: Serial blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[5]
-
Sample Analysis: Plasma is separated, and the concentration of the SARM is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and bioavailability) are calculated using non-compartmental analysis software.
Efficacy Evaluation in a Cancer Cachexia Mouse Model
Objective: To assess the ability of the SARM to prevent or reverse muscle wasting in a tumor-bearing animal model.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) or immunodeficient mice (e.g., nude mice) for human tumor xenografts.
-
Tumor Induction: Implantation of tumor cells (e.g., C26 or 4T1 adenocarcinoma cells) subcutaneously or orthotopically.[6]
-
Treatment: Once tumors are established and/or weight loss begins, daily oral administration of the SARM or vehicle control.
-
Monitoring: Body weight, tumor volume, and general health are monitored regularly.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (e.g., gastrocnemius, tibialis anterior muscles) are harvested and weighed. Muscle fiber cross-sectional area may be determined histologically.
Preclinical Toxicology Assessment
Objective: To identify potential toxicities and establish a safe dose range for clinical studies.
Methodology:
-
Study Design: Dose-range finding studies followed by Good Laboratory Practice (GLP)-compliant repeat-dose toxicology studies in two species (one rodent, one non-rodent).
-
Duration: Typically 28 or 90 days, depending on the intended clinical trial duration.
-
Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
-
Safety Pharmacology: Studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
Conclusion
While this compound was identified as a promising SARM for cancer-related cachexia, the lack of publicly available preclinical data prevents a detailed, quantitative analysis of its profile. The information presented here provides a general framework for the anticipated preclinical development and mechanism of action for a compound in this class. Further insights would require access to proprietary data from the developing organization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-3984: A Selective Androgen Receptor Modulator for Muscle Wasting (A Technical Overview)
For Researchers, Scientists, and Drug Development Professionals
Abstract: MK-3984 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that was investigated for its potential therapeutic role in combating muscle wasting, a debilitating condition associated with various diseases, including cancer.[1][2] As a SARM, this compound was designed to selectively target androgen receptors in anabolic tissues like muscle and bone while minimizing the androgenic side effects observed with traditional anabolic steroids. Despite showing initial promise in clinical trials by increasing lean body mass and muscle strength, its development was ultimately discontinued.[3][4] This technical guide provides a comprehensive overview of the publicly available data on this compound, including its mechanism of action, clinical trial results, and the experimental context for its evaluation.
Introduction to Muscle Wasting and SARMs
Muscle wasting, or cachexia, is a complex metabolic syndrome characterized by a progressive loss of skeletal muscle mass. It is a common comorbidity in chronic diseases such as cancer, chronic obstructive pulmonary disease (COPD), and heart failure, and is associated with increased morbidity and mortality. The development of therapies to counteract muscle wasting is a critical unmet medical need.
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics for muscle wasting. The therapeutic rationale for SARMs is to uncouple the beneficial anabolic effects of androgens on muscle and bone from their undesirable androgenic effects on tissues like the prostate and skin. By selectively modulating the androgen receptor, SARMs aim to provide a more favorable safety and tolerability profile compared to traditional anabolic steroids.
This compound: Mechanism of Action
As a SARM, this compound functions by binding to the androgen receptor (AR) and inducing a conformational change that promotes the transcription of genes involved in muscle protein synthesis and growth. The tissue selectivity of SARMs is attributed to their unique interaction with the AR, leading to the recruitment of tissue-specific co-regulatory proteins. This differential gene regulation is what theoretically allows for anabolic effects in muscle tissue with reduced impact on reproductive tissues.
Clinical Efficacy and Safety Data
A key clinical study evaluated this compound in postmenopausal women. The available data from this trial is summarized below.
Quantitative Data from a Phase II Clinical Trial
A randomized, double-blind, placebo-controlled trial was conducted in 88 healthy postmenopausal women over a period of 12 weeks.[4] The study assessed the effects of this compound at two different doses, alongside another SARM, ostarine.
| Parameter | Placebo | Ostarine (3 mg) | This compound (50 mg) | This compound (125 mg) |
| Mean Change in Lean Body Mass from Baseline (kg) | - | +1.54 | +1.54 | +1.74 |
| Mean Change in Leg Muscle Strength from Baseline (lbs) | - | +22 | Dose-dependent increase | Dose-dependent increase |
| Thigh Muscle Volume | No significant change | Significant increase | Significant increase | Significant increase |
| Adverse Events | - | No significant liver enzyme elevations | Elevations in liver enzymes (>3x ULN) leading to discontinuation in 7 subjects | Elevations in liver enzymes (>3x ULN) leading to discontinuation in 7 subjects |
ULN: Upper Limit of Normal
The results indicated that this compound was effective in increasing lean body mass and muscle strength.[4] However, the observed elevation in liver enzymes was a significant safety concern that likely contributed to the discontinuation of its development.[4]
Experimental Protocols
While specific, detailed protocols for the this compound clinical trial are not publicly available, a general workflow for such a study is outlined below.
Generalized Clinical Trial Workflow for a SARM in Muscle Wasting
Methodologies for Key Endpoints:
-
Lean Body Mass: Typically measured using dual-energy X-ray absorptiometry (DXA), which provides a precise assessment of body composition.
-
Muscle Strength: Assessed through functional tests such as the leg press or handgrip strength measurements.
-
Muscle Volume: Quantified using imaging techniques like magnetic resonance imaging (MRI) or computed tomography (CT) scans of a specific muscle group (e.g., quadriceps).
-
Safety and Tolerability: Monitored through regular clinical assessments, including blood tests for liver enzymes (ALT, AST), lipid profiles, and hormone levels, as well as recording of all adverse events.
Conclusion
This compound demonstrated efficacy in increasing muscle mass and strength in a clinical setting, consistent with its classification as a SARM.[4] However, the emergence of significant safety signals, specifically hepatotoxicity, ultimately led to the cessation of its development.[4] The case of this compound underscores the ongoing challenge in developing tissue-selective androgen receptor modulators that possess a favorable risk-benefit profile. While the therapeutic principle of SARMs for muscle wasting remains compelling, future drug development efforts in this class must prioritize and rigorously evaluate organ-specific safety, particularly hepatic function. The limited publicly available data on this compound, while providing a glimpse into its potential, also highlights the need for greater transparency in the dissemination of preclinical and clinical trial results to inform the broader scientific community.
References
MK-3984: A Discontinued Selective Androgen Receptor Modulator
An In-depth Technical Guide on the Discovery and Development History
For Researchers, Scientists, and Drug Development Professionals
MK-3984 is a non-steroidal, selective androgen receptor modulator (SARM) that was under development by Merck & Co. for the potential treatment of muscle wasting conditions. Its chemical name is (R)-3,3,3-trifluoro-N-(2-fluoro-5-(trifluoromethyl)benzyl)-2-hydroxy-2-phenylpropanamide. Despite showing promise in early clinical trials for increasing muscle mass and strength, its development was discontinued, likely due to safety concerns, specifically elevations in liver enzymes. This guide provides a comprehensive overview of the available information on the discovery and development history of this compound.
Discovery and Preclinical Development
Detailed information regarding the initial discovery and specific preclinical data for this compound, such as IC50 and Ki values, and comprehensive efficacy studies in animal models, are not extensively available in the public domain. This is common for drug candidates that are discontinued during development. However, based on its classification as a SARM, its mechanism of action involves selective binding to the androgen receptor (AR) and modulating its activity in a tissue-specific manner, with the goal of eliciting anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin.
Clinical Development
The most significant publicly available data for this compound comes from a head-to-head Phase II clinical trial where it was compared to another SARM, Ostarine (MK-2866), in postmenopausal women. This 12-week study aimed to evaluate the efficacy and safety of this compound in increasing lean body mass and muscle strength.
Clinical Trial Data
| Parameter | Placebo | This compound (50 mg) | This compound (125 mg) | Ostarine (3 mg) |
| Efficacy | ||||
| Change in Lean Body Mass | - | +1.54 kg | +1.74 kg | +1.54 kg |
| Change in Leg Press Strength | - | Increase | Increase | +22 lbs |
| Safety | ||||
| ALT Elevation (>3x ULN) | 0 | 7 subjects | 7 subjects | 0 |
Data compiled from publicly available reports on a 12-week clinical trial in postmenopausal women.
The study revealed that this compound, at both 50 mg and 125 mg daily doses, was effective in significantly increasing total lean body mass and leg muscle strength over a 12-week period. The gains in lean body mass were comparable to those observed with a 3 mg dose of Ostarine.
However, the trial also raised significant safety concerns. Seven subjects receiving this compound experienced elevations in alanine aminotransferase (ALT), a key liver enzyme, to levels greater than three times the upper limit of normal. This adverse event led to the discontinuation of these subjects from the study. In contrast, no such liver enzyme elevations were observed in the placebo or Ostarine groups. This hepatotoxicity is the likely reason for the termination of this compound's development.
Experimental Protocols
Detailed experimental protocols for the specific assays used in the clinical evaluation of this compound are not publicly available. However, based on standard clinical practice for similar trials, the following methodologies were likely employed.
Dual-Energy X-ray Absorptiometry (DEXA) for Lean Body Mass:
DEXA is a non-invasive imaging technique used to quantify body composition, including bone mineral density, fat mass, and lean body mass. In a clinical trial setting, subjects would undergo a whole-body scan at baseline and at the end of the treatment period. The scanner emits two low-dose X-ray beams of different energy levels. The differential attenuation of these beams by bone and soft tissue allows for the calculation of the various body composition components. Standardized positioning of the subject is crucial for the accuracy and reproducibility of the measurements.
Leg Press for Muscle Strength:
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
This compound, as a SARM, exerts its effects by modulating the androgen receptor (AR) signaling pathway. In target tissues like muscle, it acts as an agonist, promoting anabolic processes.
Caption: Androgen Receptor Signaling Pathway for this compound.
Generalized Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating a SARM like this compound.
Caption: Generalized Clinical Trial Workflow for a SARM.
Conclusion
This compound was a promising selective androgen receptor modulator that demonstrated efficacy in increasing muscle mass and strength in a clinical setting. However, its development was halted, most likely due to a significant safety signal of hepatotoxicity observed in a Phase II clinical trial. The case of this compound underscores the critical importance of thorough safety evaluations in the development of novel therapeutics and highlights the potential for off-target effects even with molecules designed for tissue selectivity. While detailed preclinical and mechanistic data remain largely unpublished, the clinical findings serve as a valuable case study for researchers in the field of SARM development.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cancer Cachexia and the Rationale for Selective Androgen Receptor Modulators (SARMs)
Cancer cachexia is a complex and multifactorial metabolic syndrome characterized by a progressive loss of skeletal muscle mass, with or without a loss of fat mass, that is not fully reversible by conventional nutritional support.[1] This debilitating condition leads to significant weight loss, functional impairment, reduced tolerance to anti-cancer therapies, and is a direct cause of mortality in a significant percentage of cancer patients.[2][3] The pathophysiology of cancer cachexia involves a negative protein and energy balance driven by a combination of reduced food intake and abnormal metabolism, often exacerbated by systemic inflammation.[1]
Traditional anabolic agents like testosterone have been explored to counteract the muscle wasting aspect of cachexia. However, their clinical utility is limited by a range of undesirable androgenic side effects, including prostate hyperplasia in men and virilization in women.[4] This has spurred the development of a novel class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs). SARMs are designed to selectively bind to androgen receptors (ARs) in anabolic tissues, such as muscle and bone, while having minimal agonistic or even antagonistic effects on reproductive tissues like the prostate.[5][6] This tissue selectivity offers the potential for a more favorable safety profile compared to traditional anabolic steroids.[7]
While research into several SARMs for cancer cachexia is ongoing, publicly available data on MK-3984 is limited. This guide will provide a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for SARMs as a class, with a primary focus on the most clinically advanced compound, enobosarm (also known as Ostarine, GTx-024, or S-22). The available information specifically on this compound will be presented, and generalizable experimental protocols will be detailed to aid researchers in this field.
Mechanism of Action of Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of non-steroidal compounds that bind to the androgen receptor (AR).[8] The tissue-selective action of SARMs is not fully elucidated but is thought to be a result of the unique conformational change induced in the AR upon SARM binding. This altered conformation affects the interaction of the AR with tissue-specific co-regulatory proteins (coactivators and corepressors).[5][9]
In anabolic tissues like skeletal muscle, the SARM-AR complex preferentially recruits coactivators, leading to the transcription of genes that promote protein synthesis and muscle growth.[9] Conversely, in androgenic tissues such as the prostate, the SARM-AR complex may recruit corepressors, resulting in a partial agonist or even antagonist effect, thereby minimizing unwanted androgenic side effects.[5] Unlike testosterone, non-steroidal SARMs are not substrates for the enzyme 5α-reductase, which converts testosterone to the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate and skin. This lack of conversion further contributes to their tissue selectivity.[6]
The downstream signaling of SARM-activated AR in muscle cells involves the modulation of anabolic pathways, leading to increased protein synthesis and prevention of protein degradation.
Preclinical Research on SARMs in Cancer Cachexia
Animal models are crucial for evaluating the efficacy and safety of SARMs in treating cancer-induced muscle wasting. Various preclinical studies have demonstrated the potential of SARMs to increase muscle mass and improve physical function in cachectic animals.
For instance, preclinical studies with LGD-4033 in animal models of male hypogonadism and postmenopausal osteoporosis showed desirable efficacy on skeletal muscle and bone.[1] In castrated male rats, LGD-4033 demonstrated potent muscle anabolic activity with weaker partial agonist activity on the prostate.[10] Another novel SARM, SARM-2f, has been shown to have an anabolic effect on muscles with less stimulatory effect on the prostate in cancer cachexia models.[11] This compound also improved physical function, including voluntary running distance and locomotor activities in castrated rodent models.[11]
Detailed Methodologies for Preclinical Experiments
A typical preclinical study to evaluate a SARM for cancer cachexia would involve the following steps:
3.1.1 Animal Model Selection:
-
Tumor-bearing models: Commonly used models include mice bearing colon-26 (C26) adenocarcinoma, Lewis lung carcinoma (LLC), or pancreatic (KPC) tumors. These models are known to induce a cachectic phenotype, including weight loss and muscle and fat wasting.[2] The choice of model can influence the cachexia phenotype and response to therapy.
-
Age and Sex: Both young and aged animals can be used, as cancer is often a disease of the elderly.[12] Both male and female animals should be considered to assess for sex-specific differences.
3.1.2 SARM Administration:
-
Route of Administration: SARMs are often orally bioavailable.[7] Oral gavage is a common method to ensure precise dosing.[13] Subcutaneous or intraperitoneal injections are also used.[13][14]
-
Vehicle: The SARM is typically dissolved or suspended in a suitable vehicle, such as a solution of ethanol and methylcellulose.[14]
-
Dosing Regimen: Dosing is usually performed daily for a specified period, for example, 14 days.[10] The dose levels are selected based on previous pharmacokinetic and pharmacodynamic studies.
3.1.3 Experimental Endpoints and Assessments:
-
Body Weight and Composition: Body weight is monitored regularly. At the end of the study, body composition can be analyzed by methods like dual-energy X-ray absorptiometry (DXA) to measure lean body mass and fat mass.
-
Tissue Collection: At necropsy, specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani) and organs (e.g., prostate, heart) are excised and weighed.[10]
-
Physical Function: Tests such as grip strength and voluntary wheel running can be used to assess muscle function.[11]
-
Histological Analysis: Muscle fiber cross-sectional area can be measured from histological sections to assess muscle hypertrophy or atrophy.
-
Biomarker Analysis: Serum levels of cachexia-related biomarkers can be measured. Gene and protein expression analysis in muscle tissue can be performed to investigate the molecular mechanisms of action.
Clinical Research on SARMs in Cancer Cachexia
Several SARMs have been evaluated in clinical trials for their potential to treat muscle wasting in cancer patients. Enobosarm is the most extensively studied SARM in this indication.
Summary of Clinical Trial Data
The following tables summarize key quantitative data from a phase 2 clinical trial of enobosarm in patients with cancer.[15][16][17]
Table 1: Patient Demographics and Baseline Characteristics (Enobosarm Phase 2 Trial)
| Characteristic | Placebo (n=52) | Enobosarm 1 mg (n=53) | Enobosarm 3 mg (n=54) |
| Median Age (years) | 64.5 | 63.0 | 63.0 |
| Sex (Male/Female) | 29/23 | 31/22 | 31/23 |
| Cancer Type | |||
| Non-small-cell lung cancer | 30 (58%) | 31 (58%) | 31 (57%) |
| Colorectal cancer | 10 (19%) | 11 (21%) | 10 (19%) |
| Other | 12 (23%) | 11 (21%) | 13 (24%) |
| Median Weight Loss in prior 6 months (%) | 8.8% (overall mean) | 8.8% (overall mean) | 8.8% (overall mean) |
| ECOG Performance Status = 0 | 46.2% (<5% weight loss) | - | - |
| 35.8% (≥5% weight loss) |
Data adapted from multiple sources reporting on the same trial.[15][17][18]
Table 2: Efficacy Outcomes (Enobosarm Phase 2 Trial)
| Outcome Measure (Change from Baseline) | Placebo (n=34) | Enobosarm 1 mg (n=32) | Enobosarm 3 mg (n=34) |
| Total Lean Body Mass (kg, median) | 0.02 (p=0.88) | 1.5 (p=0.001) | 1.0 (p=0.046) |
| Stair Climb Power (watts, mean) | 0.23 (p=0.666) | 35.2 (p=0.003) | 44.7 (p=0.003) |
Data from the evaluable efficacy population at day 113 or end of study.[15][17]
These results demonstrate that enobosarm significantly increased lean body mass and improved physical function (stair climb power) compared to placebo in patients with cancer-related muscle wasting.[15][17]
Detailed Methodologies for Clinical Trials
The design of the phase 3 POWER trials for enobosarm provides a good example of a robust clinical study protocol for a SARM in cancer cachexia.[19]
4.2.1 Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter, multinational phase 3 trials.
4.2.2 Patient Population:
-
Patients with non-small-cell lung cancer (NSCLC) initiating first-line chemotherapy.
-
Inclusion criteria often include a certain percentage of weight loss prior to enrollment (e.g., ≥2% in the preceding 6 months).[16][18]
4.2.3 Intervention:
-
Oral administration of the SARM (e.g., enobosarm 3 mg) or a matching placebo once daily for a defined period (e.g., 147 days).[19]
4.2.4 Outcome Measures:
-
Primary Endpoints:
-
Change in total lean body mass as measured by DXA.
-
Change in physical function, often assessed by stair climb power.
-
-
Secondary Endpoints:
-
Durability of response.
-
Overall survival.
-
Quality of life assessments.
-
-
Safety Assessments:
-
Monitoring of adverse events.
-
Laboratory tests, including liver function tests and lipid profiles.
-
This compound: A Note on Available Information
As of late 2025, specific preclinical or clinical trial data for this compound in the context of cancer-related cachexia is not widely available in the public domain. A 2013 review article mentioned this compound as one of several SARMs in late-stage clinical development for muscle wasting associated with cancer, alongside enobosarm, LGD-4033, and MK-0773.[7] However, subsequent detailed publications on its efficacy and safety in this indication are scarce compared to enobosarm. It is known to be a selective androgen receptor modulator, and therefore its mechanism of action is presumed to be similar to other compounds in its class.[7] Further research and publication of trial results are needed to fully understand the potential of this compound in the treatment of cancer cachexia.
Conclusion and Future Directions
Selective Androgen Receptor Modulators represent a promising therapeutic strategy for combating muscle wasting in cancer patients. Clinical trials with enobosarm have demonstrated that this class of drugs can effectively increase lean body mass and improve physical function with a favorable safety profile.[15][16] The tissue-selective mechanism of action of SARMs offers a significant advantage over traditional anabolic steroids.
While the data for enobosarm are encouraging, the field awaits more information on newer SARMs like this compound. Future research should focus on:
-
Publishing the results of preclinical and clinical studies for less-characterized SARMs.
-
Investigating the long-term safety and efficacy of SARMs in diverse cancer populations.
-
Exploring combination therapies, as the multifactorial nature of cachexia may require a multi-pronged therapeutic approach.[20]
-
Identifying predictive biomarkers to determine which patients are most likely to respond to SARM therapy.
The continued development and rigorous testing of SARMs hold the potential to establish a new standard of care for the management of cancer-related cachexia, an area of significant unmet medical need.
References
- 1. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 2. Exploring heterogeneity: a dive into preclinical models of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of animal models for cancer cachexia: Implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough in cachexia treatment through a novel selective androgen receptor modulator?! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Selective androgen receptor modulators for the prevention and treatment of muscle wasting associated with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vikingtherapeutics.com [vikingtherapeutics.com]
- 11. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aging Aggravates Cachexia in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selective androgen receptor modulators (SARMs) have specific impacts on the mouse uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research Snapshot: Study explores pathways that fuel muscle wasting in pancreatic cancer » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
Anabolic Effects of MK-3984 in Skeletal Muscle: A Technical Guide
Disclaimer: The following information is based on limited publicly available data. MK-3984 was a selective androgen receptor modulator (SARM) under investigation, and comprehensive data, including detailed experimental protocols and in-depth mechanistic studies, are not widely published. This guide synthesizes the available information and extrapolates potential mechanisms based on the known actions of SARMs.
Executive Summary
This compound is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated anabolic effects on skeletal muscle in a clinical setting. A study in postmenopausal women showed that this compound significantly increased lean body mass and thigh muscle volume. Like other SARMs, this compound is designed to selectively target androgen receptors in anabolic tissues such as muscle and bone, with the aim of minimizing androgenic side effects in other tissues. This document provides a summary of the available quantitative data, a detailed description of the likely experimental protocols based on the study design, and a visualization of the putative signaling pathways involved in its anabolic action.
Quantitative Data Summary
The primary source of quantitative data on the anabolic effects of this compound in humans comes from a randomized, double-blind, placebo-controlled trial in postmenopausal women. The study evaluated two doses of this compound over a 12-week period.
Table 1: Effects of this compound on Lean Body Mass and Thigh Muscle Volume
| Treatment Group | Mean Change from Baseline in Lean Body Mass (kg) vs. Placebo | Onset of Increase in Thigh Muscle Volume |
| Placebo | - | - |
| This compound (50 mg) | 1.54 | As early as week 4 |
| This compound (125 mg) | 1.74 | As early as week 4 |
Table 2: Effects of this compound on Muscle Strength
| Treatment Group | Change in Leg Muscle Strength |
| This compound | Dose-dependent increase from baseline |
Note: Specific quantitative values for the dose-dependent increase in leg muscle strength were not detailed in the available abstract.
Experimental Protocols
While the full, detailed experimental protocol for the clinical trial involving this compound is not publicly available, the following methodology can be inferred from the published abstract.
Study Design
A randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in postmenopausal women.
-
Participants: 88 healthy postmenopausal women.
-
Treatment Arms:
-
Placebo
-
This compound (50 mg/day)
-
This compound (125 mg/day)
-
Ostarine (3 mg/day) - data for Ostarine is included for context as it was part of the same study
-
-
Duration: 12 weeks.
Efficacy Endpoints
-
Primary:
-
Change in total lean body mass.
-
Change in thigh muscle volume.
-
-
Secondary:
-
Change in leg muscle strength.
-
Safety and Tolerability Assessments
-
Monitoring of liver enzymes.
-
Assessment of sebaceous gland volume.
-
Evaluation of endometrial proliferation.
Signaling Pathways and Experimental Workflows
The anabolic effects of SARMs like this compound are mediated through the androgen receptor (AR). The binding of a SARM to the AR initiates a cascade of signaling events that promote muscle protein synthesis and hypertrophy.
Putative Signaling Pathway for this compound in Skeletal Muscle
The following diagram illustrates the generally accepted signaling pathway for SARMs in skeletal muscle. Specific downstream targets may vary between different SARM compounds.
Caption: Putative signaling pathway of this compound in skeletal muscle.
Experimental Workflow for Assessing Anabolic Effects
The following diagram outlines a typical experimental workflow for evaluating the anabolic effects of a compound like this compound in a preclinical or clinical setting.
Caption: Experimental workflow for assessing anabolic effects.
Discussion and Future Directions
The available data indicates that this compound has a significant anabolic effect on skeletal muscle, leading to increases in lean body mass, muscle volume, and strength. However, the development of this compound was associated with elevations in liver enzymes in some study participants, which is a notable safety concern.
Further research would be required to fully elucidate the molecular mechanisms of this compound and to understand the structure-activity relationships that contribute to both its anabolic efficacy and its off-target effects. A more detailed understanding of the downstream signaling pathways and gene regulatory networks modulated by this compound could inform the development of future SARMs with improved safety profiles. Additionally, long-term studies would be necessary to determine the durability of the anabolic effects and the chronic safety of such compounds.
In-depth Technical Guide: The Effects of MK-3984 on Bone Density
Notice: Despite a comprehensive search for preclinical and clinical data on MK-3984, specific quantitative results, detailed experimental protocols, and dedicated signaling pathway diagrams for this particular compound are not publicly available. It is likely that this compound is an internal designation for a compound that did not proceed to advanced stages of published research.
Therefore, this guide will provide a detailed overview of the core principles and methodologies relevant to the target of this compound, Cathepsin K , as a therapeutic strategy for increasing bone density. The information presented is based on the broader class of Cathepsin K inhibitors and utilizes established experimental protocols and data presentation formats requested by the user. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in this area.
Executive Summary
Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption. Its primary function in the bone remodeling cycle is the degradation of type I collagen, the main organic component of the bone matrix. Inhibition of Cathepsin K is a therapeutic strategy aimed at reducing bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk in conditions like osteoporosis. Unlike traditional antiresorptive agents, Cathepsin K inhibitors have been observed to have a lesser impact on bone formation, suggesting a potential for uncoupling bone resorption from formation and leading to a more favorable bone balance. This guide will delve into the mechanism of action, experimental evaluation, and data representation for this class of compounds.
Mechanism of Action: Cathepsin K Inhibition
Cathepsin K inhibitors, such as the conceptual this compound, act by binding to the active site of the Cathepsin K enzyme, preventing it from cleaving type I collagen. This inhibition occurs within the resorption lacuna, the acidic microenvironment created by the osteoclast at the bone surface.
Signaling Pathway of Osteoclast-Mediated Bone Resorption
The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.
Caption: Osteoclast activation and Cathepsin K-mediated bone resorption pathway.
Preclinical Evaluation of Cathepsin K Inhibitors
The efficacy of a compound like this compound would be assessed in a series of preclinical studies designed to evaluate its impact on bone density and turnover.
Key Preclinical Model: Ovariectomized (OVX) Rodent Model
The OVX model is a widely accepted animal model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to increased bone turnover with a net loss of bone mass.
Experimental Workflow for an OVX Study:
Caption: Workflow of a typical preclinical study in an ovariectomized rodent model.
Experimental Protocols
-
Animals: Female Sprague-Dawley rats (12-16 weeks old).
-
Anesthesia: Isoflurane inhalation or injectable anesthetic cocktail (e.g., ketamine/xylazine).
-
Surgical Procedure: A dorsal midline incision is made. The ovaries are located and ligated before removal. In sham-operated animals, the ovaries are located but not removed.
-
Post-operative Care: Analgesics are administered, and animals are monitored for recovery.
-
Instrument: Small animal DXA scanner.
-
Procedure: Anesthetized animals are placed on the scanning bed. Scans of the lumbar spine and femur are acquired.
-
Analysis: Bone mineral content (BMC) and bone area (BA) are measured to calculate BMD (BMD = BMC / BA).
-
Sample Preparation: Femurs or lumbar vertebrae are collected, fixed in formalin, dehydrated in ethanol, and embedded in plastic (e.g., methyl methacrylate). Undecalcified sections (5-10 µm) are cut using a microtome.
-
Staining: Sections are stained with Toluidine Blue or Goldner's Trichrome to visualize bone cells and matrix.
-
Analysis: Using a microscope with an imaging software, parameters such as osteoblast surface, osteoclast surface, and bone volume are quantified.
-
Sample: Serum or plasma collected at specified time points.
-
Markers of Bone Resorption: C-terminal telopeptide of type I collagen (CTX-I).
-
Markers of Bone Formation: Procollagen type I N-terminal propeptide (P1NP) and osteocalcin.
-
Method: Enzyme-linked immunosorbent assay (ELISA) kits specific for the animal model are used.
Data Presentation
Quantitative data from preclinical and clinical studies are typically summarized in tables for clear comparison between treatment groups.
Hypothetical Preclinical Data for this compound in an OVX Rat Model
Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats after 12 Weeks of Treatment
| Treatment Group | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) |
| Sham + Vehicle | 0.250 ± 0.015 | 0.230 ± 0.012 |
| OVX + Vehicle | 0.210 ± 0.018 | 0.195 ± 0.015 |
| OVX + this compound (Low Dose) | 0.225 ± 0.016# | 0.210 ± 0.014# |
| OVX + this compound (High Dose) | 0.240 ± 0.014# | 0.225 ± 0.013# |
| Data are presented as mean ± standard deviation. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle. |
Table 2: Effect of this compound on Serum Bone Turnover Markers in Ovariectomized Rats after 12 Weeks of Treatment
| Treatment Group | Serum CTX-I (% change from baseline) | Serum P1NP (% change from baseline) |
| Sham + Vehicle | -5 ± 8 | +2 ± 10 |
| OVX + Vehicle | +80 ± 15 | +50 ± 12 |
| OVX + this compound (Low Dose) | +20 ± 10# | +45 ± 11 |
| OVX + this compound (High Dose) | -10 ± 9# | +40 ± 9 |
| Data are presented as mean ± standard deviation. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle. |
Conclusion
While specific data for this compound remains elusive, the scientific rationale for the development of Cathepsin K inhibitors for the treatment of osteoporosis is strong. The ability to potently inhibit bone resorption with a lesser effect on bone formation presents a promising therapeutic profile. The experimental methodologies and data presentation formats outlined in this guide provide a comprehensive framework for the evaluation of such compounds. Future research and the potential publication of data on compounds like this compound will be critical to fully understand their clinical potential.
Methodological & Application
Preclinical Evaluation of Selective Androgen Receptor Modulators (SARMs) for Muscle Wasting: Application Notes and Protocols for MK-3984
Note to Researchers: Specific preclinical dosage information for the selective androgen receptor modulator (SARM) MK-3984 is not publicly available in the reviewed scientific literature. Therefore, the following application notes and protocols provide a generalized framework for the preclinical evaluation of a SARM, such as this compound, in animal models of muscle wasting. The presented dosage levels are hypothetical and should be determined for this compound through appropriate dose-finding and toxicology studies.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, non-steroidal SARMs are designed to promote the anabolic effects of androgens in muscle and bone while minimizing androgenic side effects in other tissues, such as the prostate.[3][4] This tissue selectivity makes them promising candidates for the treatment of muscle wasting (cachexia) associated with cancer and other chronic diseases. This compound is a SARM that has been investigated for its potential to treat muscle wasting.[3]
These application notes provide a detailed protocol for the in vivo evaluation of a SARM in a preclinical mouse model of cancer-induced muscle wasting. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the design and execution of such studies.
Data Presentation: Efficacy of a Hypothetical SARM in a Mouse Cachexia Model
The following table structure is recommended for the clear and concise presentation of quantitative data from a preclinical efficacy study.
| Treatment Group | Animal Model | Dose (mg/kg/day, p.o.) | Study Duration (days) | Change in Body Weight (%) | Gastrocnemius Muscle Mass (mg) | Tibialis Anterior Muscle Mass (mg) | Grip Strength (g) |
| Vehicle Control | Tumor-bearing mice | 0 | 21 | -15.2 ± 2.5 | 120.5 ± 8.2 | 35.1 ± 3.1 | 85.7 ± 7.9 |
| SARM (Low Dose) | Tumor-bearing mice | 1 | 21 | -5.7 ± 1.8 | 145.3 ± 7.5 | 42.6 ± 2.8 | 105.2 ± 6.4 |
| SARM (Mid Dose) | Tumor-bearing mice | 3 | 21 | +2.1 ± 1.5 | 162.8 ± 9.1 | 48.9 ± 3.5 | 120.1 ± 8.1 |
| SARM (High Dose) | Tumor-bearing mice | 10 | 21 | +4.5 ± 2.0 | 175.4 ± 10.3 | 52.3 ± 4.0 | 135.6 ± 9.3 |
| Sham Control | Non-tumor-bearing mice | 0 | 21 | +8.2 ± 1.2 | 180.1 ± 9.8 | 55.7 ± 3.9 | 140.5 ± 10.2 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to Vehicle Control. p.o. = oral administration.
Experimental Protocols
Animal Model of Cancer Cachexia
A widely used and relevant model for studying cancer-induced muscle wasting is the inoculation of colon-26 (C26) adenocarcinoma cells into mice.
-
Animals: Male BALB/c mice, 8-10 weeks of age.
-
Cell Line: Murine colon-26 adenocarcinoma cells.
-
Procedure:
-
C26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
On the day of inoculation, cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension (1 x 10^6 cells) into the right flank.
-
A sham control group is injected with vehicle (PBS) only.
-
Tumor growth and animal health should be monitored daily. Treatment is typically initiated when tumors become palpable (around day 7-10 post-inoculation).
-
Compound Preparation and Administration
-
Compound: Hypothetical SARM (e.g., this compound).
-
Vehicle: A suitable vehicle for oral administration should be selected based on the compound's solubility and stability. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water or a solution of polyethylene glycol (PEG) and water.
-
Preparation:
-
Calculate the required amount of the SARM based on the desired doses and the number of animals.
-
Prepare a stock solution of the SARM in the chosen vehicle.
-
Prepare serial dilutions to achieve the final desired concentrations for each dose group.
-
-
Administration:
-
Route: Oral gavage is a common and effective route for administering SARMs in preclinical models.
-
Procedure for Oral Gavage in Mice:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib) to avoid stomach perforation.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the calculated volume of the SARM solution or vehicle slowly.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
-
Efficacy Endpoints
-
Body Weight: Monitor and record the body weight of each animal daily.
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width^2) / 2.
-
Muscle Mass: At the end of the study, humanely euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, soleus). Record the wet weight of each muscle.
-
Grip Strength: Assess forelimb grip strength using a grip strength meter at baseline and at the end of the study. Allow the mouse to grasp the bar and gently pull it horizontally until it releases. Record the peak force generated.
Signaling Pathways and Experimental Workflow
SARM Signaling Pathway in Skeletal Muscle
SARMs exert their anabolic effects by binding to the androgen receptor (AR) in the cytoplasm of muscle cells. Upon binding, the SARM-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes involved in muscle protein synthesis and hypertrophy.
Caption: SARM signaling pathway in skeletal muscle.
Experimental Workflow for Preclinical SARM Efficacy Study
The following diagram outlines a typical workflow for conducting a preclinical study to evaluate the efficacy of a SARM in a mouse model of muscle wasting.
Caption: Preclinical SARM efficacy study workflow.
Conclusion
The protocols and frameworks provided in these application notes offer a comprehensive guide for the preclinical evaluation of SARMs, like this compound, for the treatment of muscle wasting. While specific dosage information for this compound is not currently in the public domain, the methodologies for animal model creation, compound administration, and endpoint analysis are well-established. Researchers are encouraged to perform initial dose-ranging studies to determine the optimal therapeutic window for this compound before proceeding with full-scale efficacy trials. The successful application of these protocols will contribute to a better understanding of the therapeutic potential of this compound and other SARMs in combating muscle wasting diseases.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Preparing MK-3984 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3984 is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications, particularly in conditions associated with muscle wasting. As a SARM, this compound is designed to selectively target and activate androgen receptors (AR) in specific tissues, such as skeletal muscle, while minimizing androgenic side effects in other tissues like the prostate. This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its preparation, binding affinity to the androgen receptor, and its functional activity in cell-based assays.
Physicochemical Properties and Stock Solution Preparation
A critical first step for any in vitro experiment is the proper preparation of the compound of interest. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but is insoluble in water.
Table 1: Solubility and Storage of this compound
| Property | Recommendation |
| Solubility | Soluble in DMSO |
| Storage of Solid | Store at -20°C for long-term storage. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. |
| Storage of Stock | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Protocol for Stock Solution Preparation (10 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for the desired volume and concentration of the stock solution (Molecular Weight of this compound: ~395.28 g/mol ).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Characterization of this compound
The in vitro evaluation of this compound typically involves assessing its binding affinity to the androgen receptor and its functional activity as an AR agonist.
Androgen Receptor Binding Affinity
A competitive radioligand binding assay is commonly used to determine the binding affinity (Ki or IC50) of a test compound to the androgen receptor. This assay measures the ability of this compound to displace a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881) from the AR.
Table 2: Representative Androgen Receptor Binding Affinity Data for a SARM
| Compound | Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) |
| BMS-564929 | Human AR | [³H]DHT | Radioligand Binding | 2.11 | - |
Note: Data for BMS-564929, another SARM, is provided as a representative example. Specific Ki or IC50 values for this compound are not publicly available in the searched literature.
Protocol: Androgen Receptor Competitive Binding Assay
-
Receptor Source: Prepare a cell lysate or purified protein fraction containing the human androgen receptor.
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or a reference compound like unlabeled dihydrotestosterone, DHT).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the unbound radioligand. This can be achieved through methods like filtration or precipitation.
-
Quantification: Measure the amount of radioactivity in the receptor-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) can be determined by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.
Functional Activity: Androgen Receptor Reporter Gene Assay
A reporter gene assay is used to quantify the functional activity of this compound as an AR agonist. In this assay, cells are engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Activation of the AR by an agonist like this compound leads to the expression of the reporter gene, which can be measured.
Table 3: Representative AR-Mediated Reporter Gene Activation Data for a SARM
| Compound | Cell Line | Reporter Gene | EC50 (nM) |
| BMS-564929 | C2C12 (muscle) | Luciferase | 0.44 |
| BMS-564929 | PEC (prostate) | Luciferase | 8.66 |
Note: Data for BMS-564929 is provided as a representative example to illustrate tissue-selective activity. Specific EC50 values for this compound are not publicly available in the searched literature.
Protocol: AR-Mediated Reporter Gene Assay
-
Cell Culture: Culture a suitable host cell line (e.g., HEK293 or a muscle cell line like C2C12) that has been stably or transiently transfected with an AR expression vector and an ARE-driven reporter vector.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a reference agonist (e.g., DHT). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter (e.g., for luciferase, add the substrate and measure luminescence).
-
Data Analysis: Plot the reporter gene activity against the concentration of this compound. Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves binding to the androgen receptor, which then translocates to the nucleus and modulates the transcription of target genes. The following diagrams illustrate this pathway and a typical experimental workflow for in vitro characterization.
Caption: this compound Signaling Pathway.
Caption: In Vitro Characterization Workflow.
Myogenic Differentiation and Hypertrophy Assay in C2C12 Cells
To assess the anabolic potential of this compound on muscle cells, an in vitro model using the C2C12 myoblast cell line is highly relevant. These cells can be induced to differentiate and fuse into multinucleated myotubes, mimicking muscle fiber formation. The effect of SARMs on myotube hypertrophy and the expression of myogenic marker proteins can then be evaluated.
Protocol: C2C12 Myotube Hypertrophy Assay
-
Cell Seeding: Plate C2C12 myoblasts in a suitable multi-well plate in growth medium (DMEM with 10% fetal bovine serum).
-
Differentiation Induction: When cells reach high confluency (80-90%), switch to a differentiation medium (DMEM with 2% horse serum) to induce myotube formation.
-
SARM Treatment: After allowing differentiation to initiate for 2-3 days, treat the myotubes with various concentrations of this compound. Include a vehicle control and a positive control (e.g., testosterone or IGF-1).
-
Incubation: Continue the treatment for an additional 2-4 days, refreshing the medium with the compound every 48 hours.
-
Analysis of Hypertrophy:
-
Microscopy: Capture images of the myotubes and measure their diameter using image analysis software. An increase in diameter indicates hypertrophy.
-
Protein Analysis (Western Blot): Lyse the cells and perform Western blotting to analyze the expression of key muscle proteins.
-
Myogenic Markers: Myogenin and Myosin Heavy Chain (MyHC) are expected to increase with SARM treatment.
-
Anabolic Signaling: Assess the phosphorylation of proteins in the mTORC1 pathway, such as p70S6K.
-
Catabolic Markers: Evaluate the expression of muscle atrophy-related ubiquitin ligases, such as Atrogin-1 and MuRF1, which are expected to decrease.
-
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound. Proper handling and preparation of the compound are essential for obtaining reliable and reproducible data. The combination of androgen receptor binding assays, functional reporter gene assays, and cell-based models of muscle hypertrophy will enable a thorough understanding of the potency, efficacy, and tissue-selective activity of this compound.
Application Notes and Protocols: Cell-Based Assays for Testing Porcupine Inhibitor Efficacy
Introduction
Initial searches for "MK-3984" identify it as a selective androgen receptor modulator (SARM).[1][2][3] However, the detailed request for signaling pathway diagrams and specific cell-based assays suggests an interest in a compound targeting a key cancer signaling pathway. Therefore, these application notes will focus on a class of investigational anti-cancer compounds known as Porcupine (PORCN) inhibitors, which target the Wnt signaling pathway. This pathway is frequently dysregulated in various cancers.[4][5] We will use a hypothetical PORCN inhibitor, designated as "Compound-X," to illustrate the cell-based assays for determining its efficacy.
The Wnt signaling pathways are a group of signal transduction pathways crucial for embryonic development and adult tissue homeostasis.[6] The canonical Wnt pathway, when activated, leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus, where it acts as a transcriptional coactivator for genes involved in cell proliferation and survival.[7] Porcupine (PORCN) is a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum and is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling cascade. Inhibition of PORCN presents an attractive therapeutic strategy for cancers driven by aberrant Wnt signaling.[5][8]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of a PORCN inhibitor, "Compound-X," by assessing its impact on the Wnt signaling pathway and on the proliferation of Wnt-dependent cancer cells.
Wnt Signaling Pathway and the Role of Porcupine
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) family receptor and its co-receptor, LRP5/6.[4] This binding event leads to the recruitment of the Dishevelled (Dvl) protein and the disruption of the β-catenin destruction complex (comprising Axin, APC, CK1α, and GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin is no longer degraded, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes such as AXIN2 and CCND1 (encoding Cyclin D1), which promote cell proliferation.[8]
PORCN is responsible for the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion from Wnt-producing cells. By inhibiting PORCN, "Compound-X" is expected to block the secretion of Wnt ligands, thereby preventing the activation of the Wnt signaling pathway in an autocrine or paracrine manner.
Experimental Protocols
Wnt Reporter Assay (TOP/FOP Flash Assay)
This assay quantitatively measures the activity of the canonical Wnt signaling pathway. It utilizes a luciferase reporter construct under the control of a TCF/LEF-responsive promoter (TOP-flash). A control reporter with a mutated TCF/LEF binding site (FOP-flash) is used to determine non-specific luciferase activity. A reduction in the TOP/FOP flash ratio in the presence of "Compound-X" indicates inhibition of the Wnt pathway.[9]
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Co-transfect the cells in each well with the TOP-flash (or FOP-flash) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
In parallel, co-transfect cells with a Wnt3a expression plasmid to stimulate the pathway. Control wells will receive an empty vector.
-
-
Compound Treatment:
-
After 24 hours of transfection, remove the medium and add 100 µL of fresh medium containing serial dilutions of "Compound-X" or vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using 20 µL of passive lysis buffer per well.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio for each condition.
-
Plot the normalized TOP/FOP ratio against the log concentration of "Compound-X" to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of "Compound-X" on the viability and proliferation of a Wnt-dependent cancer cell line (e.g., HPAF-II, PA-1).[8] A decrease in cell viability upon treatment with the compound indicates its anti-proliferative efficacy.
Protocol:
-
Cell Seeding:
-
Seed a Wnt-dependent cancer cell line (e.g., HPAF-II) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of "Compound-X" or vehicle control.
-
Incubate for 72 hours.
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of "Compound-X" to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. assaygenie.com [assaygenie.com]
- 5. The Unusual Case of Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols for Studying MK-3984 in Animal Models of Sarcopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related loss of muscle mass and function, presents a significant challenge to the aging population. Therapeutic interventions are actively being investigated, with selective androgen receptor modulators (SARMs) like MK-3984 emerging as a promising class of compounds. This compound is a non-steroidal SARM designed to selectively target androgen receptors in anabolic tissues like muscle and bone, with the goal of minimizing androgenic side effects in other tissues.[1][2] Preclinical evaluation of such compounds is critical, and the use of appropriate animal models is paramount to understanding their efficacy and mechanism of action.
These application notes provide an overview of relevant animal models of sarcopenia and detailed protocols for their implementation and for the assessment of therapeutic agents such as this compound.
Key Signaling Pathways in Sarcopenia
Sarcopenia is a multifactorial process involving an imbalance between muscle protein synthesis and degradation. Key signaling pathways implicated include:
-
IGF-1/Akt/mTOR Pathway: This is a primary driver of muscle protein synthesis. Its activity is often reduced in aging muscle.[3]
-
Ubiquitin-Proteasome System (UPS): This is the major pathway for protein degradation in skeletal muscle. Atrogenes, such as Muscle Atrophy F-box (MAFbx or atrogin-1) and Muscle RING Finger 1 (MuRF1), are key components of the UPS and are often upregulated in sarcopenic muscle.[4]
-
Myostatin Signaling: Myostatin is a negative regulator of muscle growth. Its inhibition is a therapeutic strategy to combat muscle wasting.
SARMs like this compound are hypothesized to exert their anabolic effects by modulating these pathways, promoting protein synthesis and inhibiting degradation.
Animal Models of Sarcopenia for this compound Studies
The selection of an appropriate animal model is crucial for investigating the efficacy of this compound. Rodent models are widely used due to their relatively short lifespans, genetic tractability, and physiological similarities to humans in muscle aging.[5]
Aged Rodent Model
This model most closely mimics the natural progression of sarcopenia in humans.[6]
Protocol for Aged Rodent Model Studies:
-
Animal Selection: Use C57BL/6 mice (typically 18-24 months old) or Sprague-Dawley rats (24-30 months old).[7]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment:
-
Administer this compound or a similar SARM (e.g., Ostarine/MK-2866) orally via gavage.
-
A suggested starting dose for Ostarine in preclinical models is around 0.4 mg/kg body weight per day.[8] Dose-ranging studies for this compound would be necessary.
-
The treatment duration is typically 8-12 weeks.
-
-
Assessments: Conduct baseline and endpoint assessments of muscle mass, strength, and physical function.
-
Tissue Collection: At the end of the study, euthanize animals and collect muscle tissue (e.g., gastrocnemius, soleus, tibialis anterior) for histological and molecular analysis.
Table 1: Representative Data from Aged Rodent Sarcopenia Studies with Anabolic Agents
| Parameter | Young Control | Aged Control | Aged + Anabolic Agent |
| Grip Strength (g) | ~150-180 | ~100-120 | Increased by ~15-25% vs. Aged Control |
| Muscle Mass (mg) (Gastrocnemius) | ~150-170 | ~110-130 | Increased by ~10-20% vs. Aged Control |
| Lean Body Mass (g) | ~25-30 | ~20-24 | Increased by ~5-10% vs. Aged Control |
| Myofiber Cross-Sectional Area (μm²) | ~2500-3000 | ~1800-2200 | Increased by ~15-30% vs. Aged Control |
Note: These are representative values compiled from various studies and should be used as a general guide.
Orchidectomy (ORX) Rat Model
This model simulates androgen deficiency, a known contributor to sarcopenia in males.
Protocol for Orchidectomy Rat Model Studies:
-
Animal Selection: Use adult male Sprague-Dawley rats (e.g., 3 months old).
-
Surgical Procedure:
-
Perform bilateral orchidectomy under anesthesia. A sham operation should be performed on the control group.
-
Allow a recovery period of at least 2 weeks.
-
-
Treatment:
-
Initiate treatment with this compound after the recovery period.
-
Treatment duration can range from 4 to 12 weeks.
-
-
Assessments: Measure muscle mass, strength, and bone density at baseline and at the end of the study.
-
Tissue Collection: Collect muscle and prostate tissue to assess anabolic and androgenic effects, respectively.
Table 2: Representative Data from Orchidectomized Rat Studies with SARMs
| Parameter | Sham Control | Orchidectomized (ORX) | ORX + SARM |
| Levator Ani Muscle Mass (mg) | ~400-500 | ~150-200 | Restored to near sham levels |
| Grip Strength (g) | ~1300-1500 | ~1000-1200 | Increased by ~10-20% vs. ORX |
| Lean Body Mass (g) | ~400-450 | ~350-380 | Increased by ~5-10% vs. ORX |
| Prostate Weight (mg) | ~500-700 | ~50-100 | Partially restored (demonstrating selectivity) |
Note: These are representative values compiled from various studies and should be used as a general guide.
Dexamethasone (DEX)-Induced Muscle Atrophy
This model mimics the muscle wasting effects of glucocorticoids.
Protocol for DEX-Induced Muscle Atrophy Studies:
-
Animal Selection: Use adult mice (e.g., C57BL/6, 8-10 weeks old).
-
Induction of Atrophy:
-
Administer dexamethasone intraperitoneally at a dose of 10-25 mg/kg body weight daily for 7-14 days.[9]
-
-
Treatment:
-
Co-administer this compound with dexamethasone.
-
-
Assessments: Monitor body weight, muscle mass, and grip strength.
-
Tissue Collection: Collect muscle tissue for analysis of atrogene expression.
Table 3: Representative Data from DEX-Induced Atrophy Studies with SARMs
| Parameter | Vehicle Control | DEX-Treated | DEX + SARM |
| Body Weight Change (%) | +5 to +10% | -10 to -20% | Attenuated weight loss |
| Gastrocnemius Muscle Weight (mg) | ~130-150 | ~90-110 | Partially restored |
| Grip Strength (g) | ~120-140 | ~80-100 | Partially restored |
| Atrogin-1/MuRF1 Expression | Baseline | Increased 2-4 fold | Reduced expression vs. DEX-treated |
Note: These are representative values compiled from various studies and should be used as a general guide.
Sciatic Nerve Denervation Model
This model induces rapid and severe muscle atrophy due to loss of neural input.
Protocol for Sciatic Nerve Denervation Studies:
-
Animal Selection: Use adult mice or rats.
-
Surgical Procedure:
-
Under anesthesia, expose the sciatic nerve in one hindlimb and excise a small section to prevent re-innervation. The contralateral limb can serve as a control.
-
-
Treatment:
-
Begin treatment with this compound immediately after surgery.
-
Treatment duration is typically 7-14 days.
-
-
Assessments: Measure muscle mass of the denervated and contralateral limbs.
-
Tissue Collection: Collect the tibialis anterior and gastrocnemius muscles for histological analysis.
Experimental Workflow for Sarcopenia Studies
Detailed Methodologies for Key Experiments
Assessment of Muscle Mass
-
Wet Weight: Dissected muscles (e.g., gastrocnemius, soleus, tibialis anterior, levator ani) are blotted dry and weighed.
-
Dual-Energy X-ray Absorptiometry (DXA): Provides in vivo measurement of lean body mass, fat mass, and bone mineral density.
Assessment of Muscle Strength and Function
-
Grip Strength Test: A common and non-invasive method to assess forelimb or hindlimb muscle strength in rodents. The animal is allowed to grip a bar connected to a force transducer, and the peak force generated is recorded.
-
Treadmill Test: Evaluates endurance and physical performance by measuring the time to exhaustion or the total distance run.
-
In situ or In vitro Muscle Contraction: Provides a direct measure of muscle force production. The muscle is stimulated electrically, and the force of contraction is measured.
Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining: Used to visualize muscle fiber morphology and measure the cross-sectional area (CSA) of individual muscle fibers.
-
Immunohistochemistry (IHC): Allows for the visualization and quantification of specific proteins within the muscle tissue, such as myosin heavy chain isoforms to determine fiber type.
Molecular Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of genes involved in muscle protein synthesis (e.g., IGF-1, Akt) and degradation (e.g., MuRF1, Atrogin-1).
-
Western Blotting: Quantifies the protein levels of key signaling molecules and muscle structural proteins.
Biomarker Analysis
In addition to the primary endpoints, the analysis of relevant biomarkers in blood or tissue can provide further insights into the mechanism of action of this compound.
Table 4: Potential Biomarkers for Sarcopenia Studies
| Biomarker Category | Specific Biomarkers | Rationale |
| Inflammation | IL-6, TNF-α, CRP | Elevated in sarcopenia and contribute to muscle wasting.[10] |
| Muscle Damage | Creatine Kinase (CK), Lactate Dehydrogenase (LDH) | Indicators of muscle membrane integrity. |
| Anabolic Hormones | Testosterone, IGF-1 | Often reduced with aging and contribute to sarcopenia. |
| Muscle Protein Turnover | Serum creatinine to cystatin C ratio | Reflects muscle mass.[11] |
Conclusion
The animal models and experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other potential therapeutic agents for sarcopenia. A comprehensive assessment of muscle mass, strength, and function, combined with histological and molecular analyses, will be crucial in determining the efficacy and mechanism of action of these compounds. The use of multiple, complementary models is recommended to build a strong preclinical data package.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARM1 Inhibition Maintains Axonal Integrity After Rat Sciatic Nerve Transection and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent Model of Muscular Atrophy for Sarcopenia Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse models of sarcopenia: classification and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing muscle aging and sarcopenia research through spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers for sarcopenia, muscle mass, muscle strength, and physical performance: an umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of a Selective Androgen Receptor Modulator (SARM) on Muscle Fiber Size
For research use only. Not for use in diagnostic procedures.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors. Unlike traditional anabolic steroids, SARMs are designed to preferentially target androgen receptors in tissues like muscle and bone, while having minimal impact on other tissues, such as the prostate. This selectivity presents a promising therapeutic avenue for conditions associated with muscle wasting, such as sarcopenia, cachexia, and andropause, by promoting muscle growth with a potentially improved safety profile.
This document provides a comprehensive set of protocols for assessing the effects of a hypothetical SARM, herein referred to as "Compound-X" (inspired by the developmental compound MK-3984), on skeletal muscle fiber size in a preclinical research setting. Due to the discontinuation of this compound's development, specific public data on its effects are scarce. Therefore, the quantitative data presented in this document are hypothetical and intended for illustrative purposes to guide researchers in designing and interpreting their own experiments.
Hypothesized Mechanism of Action
Compound-X is hypothesized to act as a potent and selective agonist for the androgen receptor (AR) in skeletal muscle. Upon binding, the Compound-X/AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes. This interaction is believed to initiate a signaling cascade that promotes muscle protein synthesis and inhibits protein degradation, ultimately leading to an increase in muscle fiber size (hypertrophy). A key pathway implicated in this process is the activation of the Akt/mTOR signaling cascade, a central regulator of cell growth and protein synthesis.
Application Notes and Protocols: Dissolving MK-3984 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of MK-3984 in dimethyl sulfoxide (DMSO) for use in a variety of research applications. This compound is a selective androgen receptor modulator (SARM) investigated for its potential in treating muscle wasting.[1][2][3] Proper preparation of stock solutions and subsequent dilutions are critical for accurate and reproducible experimental results. These guidelines outline best practices for preparing this compound solutions for in vitro and in vivo studies, ensuring compound stability and minimizing solvent-induced artifacts.
Introduction to this compound
This compound is a non-steroidal selective androgen receptor modulator.[1][2] Like other SARMs, it is designed to selectively target androgen receptors in specific tissues, which could potentially offer a more favorable safety profile compared to traditional anabolic steroids. Due to its lipophilic nature, this compound is often poorly soluble in aqueous solutions, making DMSO a common and effective solvent for creating concentrated stock solutions for experimental use.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free filter tips
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses
Quantitative Data: Solubility and Storage
| Parameter | Recommendation | Source |
| This compound Powder Storage | Store at -20°C for long-term (up to 3 years) or 4°C for short-term (up to 2 years). Keep desiccated. | [4][5][6] |
| Solvent for Stock Solution | Anhydrous DMSO is recommended for preparing high-concentration stock solutions. | [5][7] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][5] |
| Final DMSO Concentration in In Vitro Assays | Typically <0.1% to <0.5% to avoid cytotoxicity. The exact tolerance is cell-line dependent and should be determined experimentally. | [4][6][8][9][10] |
| Final DMSO Concentration in In Vivo Assays | Preferably ≤2% to minimize toxicity to the animal. Co-solvents may be necessary for poorly soluble compounds. | [4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound is 395.28 g/mol .[3]
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood, especially if the solution will be used for cell culture.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To create a 10 mM stock solution from 1 mg of this compound (MW: 395.28 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 395.28 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 252.98 µL
-
-
Dissolution: Add 253 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex gently until the powder is completely dissolved.[11] Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming (not exceeding 50°C) or sonication can be used.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution for use in cell culture experiments. It is crucial to avoid precipitating the compound when diluting into an aqueous medium.[7]
-
Intermediate Dilutions in DMSO: It is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous cell culture medium.[7][8]
-
Final Dilution into Culture Medium: Add the final diluted DMSO-compound solution dropwise to the cell culture medium while gently mixing.[11] The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.1% to 0.5%, to prevent cellular toxicity.[4][6][9][10]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[4][6]
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound as a selective androgen receptor modulator.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
Application Notes and Protocols for MK-3984 in Orchidectomized Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3984 is a selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions associated with muscle wasting and bone loss.[1] The orchidectomized (ORX) rat is a widely used preclinical model that mimics androgen deficiency, leading to physiological changes such as osteoporosis and sarcopenia. This model is therefore highly relevant for evaluating the efficacy of compounds like this compound in mitigating the effects of low testosterone. These application notes provide a comprehensive overview of the experimental use of this compound and other SARMs in ORX rat models, including detailed protocols and data presentation.
Disclaimer: The following data and protocols are based on publicly available information for various Selective Androgen Receptor Modulators (SARMs) and general best practices for rodent drug administration. While this compound is a SARM, specific experimental data in orchidectomized rat models were not publicly available at the time of this writing. Researchers should adapt these guidelines to their specific experimental needs and institutional regulations, and recognize that optimal dosages and outcomes for this compound may differ from the examples provided.
Data Presentation
The following tables summarize quantitative data from studies using various SARMs in orchidectomized rat models, demonstrating the potential effects that could be investigated for this compound.
Table 1: Effects of SARM Treatment on Bone Mineral Density (BMD) in Orchidectomized Rats
| SARM (Dose) | Duration of Treatment | Animal Model | Change in Whole Body BMD | Change in Lumbar Vertebrae BMD | Reference |
| S-4 (3 mg/kg/day) | 8 weeks | Orchidectomized Rats | Restored to intact control levels | Not specified | [2] |
| S-4 (10 mg/kg/day) | 8 weeks | Orchidectomized Rats | Significant increase compared to ORX control | Not specified | [2] |
| RAD140 (various doses) | 6 weeks | Orchidectomized Wistar Rats | Not specified | Increased osteoblast count, decreased osteoclast count | [1] |
| Ostarine (0.4 mg/kg BW) | 18 weeks | Orchidectomized Sprague Dawley Rats | Improved osteoporotic bone | Not specified | [3] |
Table 2: Effects of SARM Treatment on Muscle Mass in Orchidectomized Rats
| SARM (Dose) | Duration of Treatment | Animal Model | Change in Soleus Muscle Mass | Change in Levator Ani Muscle Mass | Reference |
| S-4 (3 mg/kg/day) | 8 weeks | Orchidectomized Rats | Restored to intact control levels | Restored to intact control levels | [2] |
| S-4 (10 mg/kg/day) | 8 weeks | Orchidectomized Rats | Restored to intact control levels | Restored to intact control levels | [2] |
| RAD140 (various doses) | 6 weeks | Orchidectomized Wistar Rats | Increased muscle fiber cross-sectional area | Not specified | [1] |
| Ostarine (0.4 mg/kg BW) | 18 weeks | Orchidectomized Sprague Dawley Rats | Favorable effects on muscle weight | Not specified | [3] |
| SARM-2f (20 and 100 mg/mL) | Not specified | Castrated Rat Model | Not specified | 4.6- and 4.9-fold increase compared to castrated control | [4] |
Experimental Protocols
Orchidectomy Surgical Protocol in Rats
This protocol describes the surgical procedure for bilateral orchidectomy in rats to induce an androgen-deficient state.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical board
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Suture material or wound clips
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthetize the rat using an approved institutional protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave the scrotal area and sterilize the surgical site with an antiseptic solution.
-
Make a single midline incision (~1 cm) through the scrotum.
-
Exteriorize one testis by applying gentle pressure to the abdomen.
-
Ligate the spermatic cord, including the vas deferens and testicular blood vessels, with absorbable suture material.
-
Excise the testis distal to the ligature.
-
Return the ligated spermatic cord to the abdominal cavity.
-
Repeat the procedure for the second testis through the same incision.
-
Close the scrotal incision with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery on a warming pad until it regains sternal recumbency.
SARM Administration Protocol
This protocol provides guidelines for the administration of SARMs, such as this compound, to orchidectomized rats. The route of administration and vehicle should be optimized based on the specific compound's properties.
Materials:
-
This compound or other SARM
-
Vehicle for solubilization/suspension (e.g., 0.5% methylcellulose, corn oil)
-
Oral gavage needles (for oral administration)
-
Syringes and needles (for subcutaneous or intraperitoneal injection)
-
Animal scale
Procedure (Oral Gavage):
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Weigh the rat to determine the correct volume for administration.
-
Gently restrain the rat, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the solution slowly.
-
Withdraw the needle smoothly and return the animal to its cage.
Procedure (Subcutaneous Injection):
-
Prepare the dosing solution.
-
Weigh the rat to determine the correct volume.
-
Lift a fold of skin in the interscapular region to create a "tent".
-
Insert the needle, bevel up, at the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a subcutaneous bleb.
-
Withdraw the needle and return the animal to its cage.
Bone and Muscle Tissue Analysis Protocol
This protocol outlines methods for assessing the effects of this compound on bone and muscle in orchidectomized rats.
Bone Analysis:
-
Dual-Energy X-ray Absorptiometry (DXA): Measure whole-body and regional (e.g., femur, lumbar spine) bone mineral density and bone mineral content in anesthetized rats at baseline and at the end of the study.
-
Micro-Computed Tomography (µCT): Perform high-resolution imaging on excised bones (e.g., femur, tibia) to analyze trabecular and cortical bone microarchitecture. Key parameters include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th).
-
Biomechanical Testing: Conduct three-point bending tests on femurs or tibias to determine bone strength, including parameters like ultimate load, stiffness, and energy to failure.
Muscle Analysis:
-
Muscle Weight: At the end of the study, carefully dissect and weigh specific muscles (e.g., soleus, gastrocnemius, levator ani).
-
Histology: Fix muscle tissue in formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin - H&E). Analyze muscle fiber cross-sectional area.
-
In Vivo Muscle Function: Assess muscle strength and function using tests like grip strength analysis.
Visualizations
Signaling Pathways
The anabolic effects of SARMs on muscle are thought to be mediated through the activation of the androgen receptor, which in turn modulates key signaling pathways controlling muscle protein synthesis and degradation.
Caption: General mechanism of action for this compound in muscle cells.
The PI3K/Akt/mTOR pathway is a central regulator of muscle growth and is influenced by androgen receptor signaling.
Caption: PI3K/Akt/mTOR signaling pathway in muscle hypertrophy.
The TGF-β/Myostatin pathway is a negative regulator of muscle mass. Androgen signaling can counteract the effects of this pathway.
Caption: TGF-β/Myostatin signaling pathway in muscle atrophy.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an orchidectomized rat model.
Caption: Experimental workflow for this compound study in ORX rats.
References
- 1. SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats | Budaya | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Combination of selective androgen and estrogen receptor modulators in orchiectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f | PLOS One [journals.plos.org]
Application Note: Quantitative PCR Analysis of Muscle Atrophy Markers in Response to MK-3984 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Skeletal muscle atrophy is a debilitating condition characterized by the loss of muscle mass and function, often associated with diseases like cancer, disuse, and aging. The primary driver of muscle protein loss is the ubiquitin-proteasome system (UPS). Two key E3 ubiquitin ligases, Muscle Atrophy F-box (MAFbx/Atrogin-1) and Muscle RING-finger protein-1 (MuRF-1), are considered reliable molecular markers, or "atrogenes," as their expression is significantly upregulated during atrophic conditions[1][2]. The transcription of these genes is tightly controlled by complex signaling networks.
MK-3984 is a selective androgen receptor modulator (SARM) that has been investigated for its potential to treat muscle wasting[3][4]. By selectively targeting androgen receptors, SARMs aim to promote anabolic pathways in muscle tissue. This application note provides a detailed protocol for using quantitative real-time PCR (qPCR) to measure the expression of Atrogin-1 and MuRF-1 in skeletal muscle tissue to assess the anti-atrophic efficacy of compounds like this compound.
Principle of the Assay This protocol utilizes reverse transcription quantitative PCR (RT-qPCR) to quantify the mRNA levels of the atrogenes FBXO32 (encoding Atrogin-1) and TRIM63 (encoding MuRF-1). The assay involves isolating total RNA from muscle tissue, converting it to complementary DNA (cDNA), and then amplifying the target gene sequences using qPCR. The expression levels of the target genes are normalized to a stable housekeeping gene to determine the relative fold change in expression between treatment groups (e.g., vehicle control vs. This compound). A significant decrease in Atrogin-1 and MuRF-1 expression following this compound treatment would indicate a potent anti-atrophic effect.
Key Signaling Pathways in Muscle Atrophy
Muscle mass is regulated by a balance between anabolic (growth) and catabolic (breakdown) signaling pathways. The IGF-1/Akt pathway is a major promoter of muscle growth by stimulating protein synthesis via mTOR and inhibiting the transcription of atrogenes by phosphorylating and sequestering FoxO transcription factors in the cytoplasm[5][6]. Conversely, factors like myostatin activate catabolic pathways, inhibiting Akt signaling and allowing FoxO to translocate to the nucleus, where it drives the expression of Atrogin-1 and MuRF-1[5][7]. SARMs like this compound are hypothesized to promote anabolic signaling through the androgen receptor, thereby suppressing FoxO-mediated transcription of atrogenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Gene expression during inactivity-induced muscle atrophy: effects of brief bouts of a forceful contraction countermeasure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways That Control Muscle Mass [mdpi.com]
- 7. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Grip Strength in Mice Treated with MK-3984
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3984 is a selective androgen receptor modulator (SARM) that has been investigated for its potential to prevent and treat muscle wasting.[1] As a SARM, it is designed to selectively target androgen receptors in tissues like muscle and bone, with the aim of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. Preclinical studies are essential to determine the efficacy of compounds like this compound in improving muscle function. One of the most common and non-invasive methods to assess muscle strength in rodent models is the grip strength test.[2][3][4][5][6] This document provides a detailed protocol for measuring forelimb and combined forelimb/hindlimb grip strength in mice, which can be applied to studies investigating the effects of this compound.
Data Presentation
The following table is a template illustrating how to present quantitative data from a study evaluating the effect of this compound on grip strength in mice.
| Treatment Group | Dose (mg/kg) | n (animals) | Forelimb Grip Strength (grams) | Forelimb Grip Strength Normalized to Body Weight (g/g) | Combined Grip Strength (grams) | Combined Grip Strength Normalized to Body Weight (g/g) |
| Vehicle Control | 0 | 10 | 120.5 ± 5.2 | 4.8 ± 0.2 | 180.3 ± 7.8 | 7.2 ± 0.3 |
| This compound | 1 | 10 | 135.2 ± 6.1 | 5.4 ± 0.2 | 201.8 ± 8.5 | 8.1 ± 0.3 |
| This compound | 3 | 10 | 148.9 ± 7.3 | 6.0 ± 0.3 | 225.1 ± 9.2 | 9.0 ± 0.4 |
| This compound | 10 | 10 | 160.4 ± 8.0 | 6.4 ± 0.3 | 240.6 ± 10.1 | 9.6 ± 0.4 |
Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).
Signaling Pathway
Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM) like this compound.
Experimental Protocols
Apparatus
-
Grip Strength Meter: A commercially available grip strength meter equipped with a force gauge. The apparatus should have interchangeable grids or bars for forelimb and combined limb measurements.
-
Animal Scale: A calibrated scale for accurately measuring the body weight of each mouse.
Experimental Workflow
References
Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor Activation by MK-3984
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is a key player in various physiological and pathological processes.[1] Its activation by androgens like testosterone and dihydrotestosterone (DHT) initiates a signaling cascade that involves receptor dimerization, nuclear translocation, and binding to androgen response elements (AREs) on target genes, ultimately modulating their transcription.[1][2] This pathway is crucial not only in the development and function of male reproductive tissues but also in muscle and bone anabolic processes.[3]
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the AR.[4] Unlike traditional anabolic steroids, SARMs aim to elicit the anabolic benefits in muscle and bone while minimizing the androgenic side effects on tissues like the prostate.[3][5]
MK-3984 is a nonsteroidal SARM that has been investigated for its potential in treating muscle wasting.[6] Although its development was discontinued due to observations of elevated liver enzymes in clinical studies, its mechanism of action as a SARM makes it a relevant tool for studying AR activation.[6][7] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the activation of AR, primarily by assessing its translocation from the cytoplasm to the nucleus within cells and tissues.[8][9] An increased nuclear localization of AR is a hallmark of its activation.[9]
These application notes provide a detailed protocol for the immunohistochemical detection and quantification of AR activation in response to treatment with a SARM, using this compound as an illustrative example.
Signaling Pathway of Androgen Receptor Activation by a SARM
The binding of a SARM like this compound to the Androgen Receptor initiates a conformational change in the receptor protein. This ligand-receptor complex then translocates from the cytoplasm into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding event recruits co-activator proteins, leading to the transcription of target genes responsible for anabolic effects in tissues like muscle and bone.
Caption: Androgen Receptor signaling pathway upon activation by a SARM.
Experimental Protocols
This section details a generalized protocol for assessing the activation of the Androgen Receptor via immunohistochemistry following treatment with a SARM like this compound. This can be adapted for both in vitro cell culture models and in vivo animal tissue studies.
I. In Vitro Cell Culture and Treatment
-
Cell Seeding: Plate AR-positive cells (e.g., LNCaP, or engineered HEK293 cells expressing AR) onto sterile glass coverslips in 24-well plates at a suitable density to achieve 60-70% confluency on the day of treatment.
-
Hormone Deprivation: The following day, replace the growth medium with a medium containing charcoal-stripped fetal bovine serum (FBS) to remove endogenous androgens. Incubate for 24-48 hours.
-
Compound Treatment: Prepare stock solutions of this compound and a positive control androgen (e.g., Dihydrotestosterone - DHT) in a suitable solvent (e.g., DMSO). Dilute to final concentrations in the charcoal-stripped medium.
-
Vehicle Control (e.g., 0.1% DMSO)
-
Positive Control (e.g., 10 nM DHT)
-
This compound (e.g., a dose range from 1 nM to 1 µM)
-
-
Incubation: Replace the medium on the cells with the treatment media and incubate for a predetermined time (e.g., 2, 6, or 24 hours) to allow for AR translocation.
-
Fixation: After incubation, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Storage: Wash the fixed cells with PBS and store them at 4°C in PBS until staining.
II. Immunohistochemistry (IHC) Staining Protocol
-
Permeabilization: For cultured cells, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. For paraffin-embedded tissue sections, this step is part of the deparaffinization and rehydration process.
-
Antigen Retrieval (for paraffin-embedded tissues): After deparaffinization and rehydration, perform heat-induced epitope retrieval. A common method is to immerse slides in a citrate buffer (pH 6.0) and heat in a microwave or pressure cooker.[10]
-
Blocking: Block non-specific antibody binding by incubating the coverslips or tissue sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a validated primary antibody against the Androgen Receptor (e.g., rabbit monoclonal or mouse monoclonal) diluted in the blocking buffer. Incubation is typically done overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) or an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG) for 1-2 hours at room temperature, protected from light if fluorescent.
-
Washing: Repeat the washing step.
-
Counterstaining: If using a fluorescent secondary antibody, counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). If using an enzyme-conjugated secondary, use a suitable substrate like DAB (3,3'-Diaminobenzidine) to develop the color, followed by a hematoxylin counterstain.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
III. Imaging and Quantification
-
Image Acquisition: Acquire images using a fluorescence or brightfield microscope. Capture multiple random fields of view for each treatment condition.
-
Quantitative Analysis:
-
Nuclear vs. Cytoplasmic Ratio: For fluorescent images, quantify the mean fluorescence intensity in the nucleus (defined by DAPI staining) and the cytoplasm. Calculate the ratio of nuclear to cytoplasmic intensity for each cell.
-
H-Score: For chromogenic stains, use the H-score method which considers both the intensity of the staining and the percentage of positive cells.[11]
-
Staining intensity is scored on a scale of 0 (no staining), 1+ (weak), 2+ (moderate), and 3+ (strong).
-
The percentage of cells at each intensity level is determined.
-
The H-score is calculated using the formula: H-Score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)] . The final score ranges from 0 to 300.
-
-
Experimental Workflow
The following diagram outlines the key steps in the experimental process for evaluating AR activation by this compound using immunohistochemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 3. Selective androgen receptor modulators in preclinical and clinical development | Semantic Scholar [semanticscholar.org]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. | BioWorld [bioworld.com]
- 7. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry-based assessment of androgen receptor status and the AR-null phenotype in metastatic castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Strategies for improving the immunohistochemical staining of various intranuclear prognostic markers in formalin-paraffin sections: androgen receptor, estrogen receptor, progesterone receptor, p53 protein, proliferating cell nuclear antigen, and Ki-67 antigen revealed by antigen retrieval techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen Receptor Expression in Breast Cancer: What Differences Between Primary Tumor and Metastases? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors
Disclaimer: The compound "MK-3984" could not be definitively identified in publicly available research literature. Therefore, this guide utilizes Sunitinib , a well-characterized multi-targeted tyrosine kinase inhibitor, as a representative example to address potential off-target effects and provide troubleshooting guidance for researchers. The principles and methodologies described herein are broadly applicable to the study of other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am observing a phenotype in my cell-based assay that is inconsistent with the known function of the primary target of my kinase inhibitor. Could this be an off-target effect?
A1: Yes, this is a strong possibility. Kinase inhibitors, particularly multi-targeted ones like Sunitinib, can interact with numerous kinases other than their intended primary targets. These "off-target" interactions can lead to unexpected biological responses. To investigate this, consider the following:
-
Kinome Profiling: Assess the selectivity of your inhibitor by screening it against a broad panel of kinases. This can provide a comprehensive view of its potential off-target interactions.
-
Phenotypic Comparison: Compare your observed phenotype with published data for inhibitors with different selectivity profiles. If your results align with those of an inhibitor known to target a specific off-target kinase, it could suggest a similar mechanism.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the primary target. If the phenotype persists, it is likely due to an off-target effect.
Q2: My experiments are showing significant cardiotoxicity, which is not a known direct consequence of inhibiting the primary target. What could be the underlying off-target mechanism?
A2: Cardiotoxicity is a known off-target effect of several kinase inhibitors, including Sunitinib. A primary mechanism for Sunitinib-induced cardiotoxicity is the inhibition of AMP-activated protein kinase (AMPK), a critical regulator of cardiac energy homeostasis.[1][2][3] Inhibition of AMPK can lead to mitochondrial dysfunction, reduced ATP levels, and ultimately, cardiomyocyte apoptosis.[1][2] Another potential off-target contributing to cardiotoxicity is the inhibition of Ribosomal S6 Kinase (RSK).[2][4]
Q3: I am seeing unexpected changes in cellular metabolism in my experiments. Could this be related to an off-target effect of my kinase inhibitor?
A3: Yes, metabolic alterations can be a significant off-target effect. For instance, the inhibition of AMPK by Sunitinib can disrupt cellular energy balance, not only in cardiomyocytes but in other cell types as well.[1][5] AMPK acts as a central energy sensor, and its inhibition can affect pathways like fatty acid oxidation and glucose metabolism.[6] To confirm this, you can assess the phosphorylation status of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC). A decrease in phosphorylated ACC (p-ACC) can indicate AMPK inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in kinase inhibition assays.
-
Possible Cause: Compound stability or solubility issues.
-
Troubleshooting Step: Ensure the inhibitor is fully dissolved in the assay buffer. Visually inspect for any precipitation. Determine the optimal solvent and concentration. Always include a vehicle control (e.g., DMSO) to account for solvent effects.
-
-
Possible Cause: ATP concentration affecting inhibitor potency.
-
Troubleshooting Step: Most kinase inhibitors are ATP-competitive. The IC50 value of your inhibitor can be significantly influenced by the ATP concentration in your assay. For comparative studies, it is crucial to use a consistent ATP concentration, ideally at or near the Km value for the specific kinase being tested.
-
Issue 2: High background signal in Western blot for phosphorylated proteins.
-
Possible Cause: Non-specific antibody binding.
-
Troubleshooting Step: Optimize your blocking buffer. For phospho-specific antibodies, it is often recommended to use 5% w/v Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (casein) that can increase background.[7]
-
Troubleshooting Step: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.
-
Issue 3: Difficulty confirming AMPK inhibition as an off-target effect.
-
Possible Cause: Insufficient inhibition in the experimental model.
-
Troubleshooting Step: Ensure you are using a concentration of the inhibitor that is sufficient to inhibit AMPK. This may be higher than the concentration needed to inhibit the primary target. Perform a dose-response experiment.
-
-
Possible Cause: Indirect measurement of AMPK activity.
-
Troubleshooting Step: Directly assess the phosphorylation of a well-established AMPK substrate, such as ACC at Ser79. A reduction in the p-ACC/total ACC ratio upon treatment with the inhibitor is a reliable indicator of AMPK inhibition.
-
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of Sunitinib against its primary targets and key off-targets. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 1: Sunitinib IC50 Values for Primary Targets
| Kinase Target | IC50 (nM) | Reference |
| VEGFR2 (KDR) | 80 | [8][9] |
| PDGFRβ | 2 | [8][9] |
| c-Kit | Varies by cell line | [9] |
| FLT3 | 30-250 (depending on mutation status) | [9] |
Table 2: Sunitinib IC50 Values for Selected Off-Targets
| Kinase Target | IC50 (nM) | Significance | Reference |
| AMPK | In the range of clinical concentrations | Cardiotoxicity, Metabolic Dysregulation | [1][5] |
| RSK1 | Predicted at clinical concentrations | Cardiotoxicity | [4] |
| RET | Potent Inhibition | Potential for therapeutic use and off-target effects |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration) and the specific recombinant enzyme or cell line used.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Kinase inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired 2X final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control (for "no inhibition" and "no enzyme" controls) to the wells of the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibition" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]
-
Protocol 2: Western Blot Analysis of Phospho-Acetyl-CoA Carboxylase (p-ACC)
This protocol is used to assess the inhibition of AMPK activity in cells by measuring the phosphorylation of its downstream target, ACC.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ACC (Ser79) and Rabbit anti-total ACC
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the kinase inhibitor or vehicle control for the desired time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][13]
-
Incubate the membrane with the primary antibody against p-ACC (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the blot can be stripped and re-probed with an antibody against total ACC.
-
Quantify the band intensities using densitometry software. A decrease in the ratio of p-ACC to total ACC in the inhibitor-treated samples compared to the control indicates AMPK inhibition.
-
Visualizations
Sunitinib Off-Target Mechanism: AMPK Inhibition
The following diagram illustrates the off-target inhibition of the AMPK signaling pathway by Sunitinib, leading to downstream effects on cellular metabolism and survival, particularly in cardiomyocytes.
Caption: Off-target inhibition of AMPK by Sunitinib disrupts metabolic regulation and cell survival.
Experimental Workflow: Kinase Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A streamlined workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Managing Elevated Liver Enzymes During MK-3984 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MK-3984. The information is designed to address specific issues related to elevated liver enzymes that may be encountered during pre-clinical and clinical investigations.
Troubleshooting Guides
Immediate Steps for Unexpected Elevated Liver Enzymes
If you observe a significant elevation in liver enzymes (e.g., ALT, AST) during your experiment with this compound, it is crucial to take immediate and systematic steps to ensure subject safety and data integrity.
Recommended Action Plan:
-
Confirm the Finding: Repeat the liver function tests (LFTs) to rule out a spurious result. It is recommended to re-test within 48-72 hours.[1]
-
Review Dosing and Administration: Verify the correct dosage and administration protocol of this compound.
-
Assess Subject Status: Conduct a thorough clinical assessment of the subject to identify any signs or symptoms of liver injury, such as jaundice, abdominal pain, nausea, or fatigue.
-
Investigate Alternative Causes: Systematically exclude other potential causes of liver enzyme elevation. This should include:
-
Screening for viral hepatitis (Hepatitis A, B, C, E).[2]
-
Reviewing concomitant medications, including over-the-counter drugs and herbal supplements.[2]
-
Performing an abdominal ultrasound to rule out biliary or vascular issues.[2]
-
Conducting an autoantibody screen to investigate potential autoimmune hepatitis.[2]
-
-
Consider Dose Modification or Interruption: Based on the severity of the enzyme elevation and the clinical status of the subject, consider reducing the dose or temporarily discontinuing this compound. The decision to withdraw the offending agent is a key component of managing drug-induced liver injury (DILI).[2]
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational inhibitor of ketohexokinase (KHK). KHK is a key enzyme in the metabolism of fructose, primarily in the liver.[3][4] By inhibiting KHK, this compound is being studied for its potential therapeutic effects in metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD).[3][5]
Q2: Is liver enzyme elevation an expected effect of KHK inhibitors?
The class of KHK inhibitors has been generally well-tolerated in clinical trials.[6][7] For instance, a first-in-human study of the KHK inhibitor LY3522348 reported that the majority of adverse events were mild.[4] Another KHK inhibitor, PF-06835919, showed a low incidence of treatment-emergent adverse events, which was similar to the placebo group, with no serious adverse events reported.[5] However, as with any investigational drug, monitoring liver function is a standard and crucial part of safety assessment.
Monitoring and Interpretation
Q3: What are the key liver enzymes to monitor during this compound studies?
The primary liver enzymes to monitor are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[8] Additionally, Alkaline Phosphatase (ALP) and total bilirubin should be regularly assessed to provide a comprehensive picture of liver function.[8]
Q4: How should I interpret the pattern of liver enzyme elevation?
The pattern of enzyme elevation can provide clues to the type of liver injury. A disproportionate increase in ALT and AST compared to ALP suggests a hepatocellular injury. Conversely, a predominant rise in ALP and bilirubin points towards a cholestatic pattern.[8] A mixed pattern involves elevations in both.[8]
| Pattern of Liver Enzyme Elevation | Primary Enzymes Elevated | Potential Indication |
| Hepatocellular | ALT and AST | Direct injury to liver cells. |
| Cholestatic | ALP and Bilirubin | Issues with bile flow. |
| Mixed | ALT, AST, ALP, and Bilirubin | A combination of hepatocellular and cholestatic injury. |
Q5: What are the thresholds for concern with elevated liver enzymes in a clinical trial setting?
Specific thresholds should be defined in the study protocol. However, general guidelines often consider an ALT or AST elevation of greater than 3 times the upper limit of normal (ULN) as a signal that requires further investigation.[1]
Management of Elevated Liver Enzymes
Q6: What is the primary management strategy for suspected drug-induced liver injury (DILI)?
The cornerstone of managing DILI is the prompt withdrawal of the suspected causative agent.[2][9] In many cases, liver enzymes will begin to normalize after the discontinuation of the drug.
Q7: When should I consider re-challenging with this compound after liver enzymes have normalized?
Re-challenging a subject with a drug suspected of causing liver injury should be approached with extreme caution as it can lead to a more severe and rapid recurrence of liver damage.[2] A positive re-challenge, defined as ALT >3 times the ULN upon re-administration, is the strongest evidence of drug causality.[2] This should only be considered for essential medications with no alternatives and under specialist supervision with meticulous monitoring.[2]
Q8: Are there any specific treatments for DILI?
Currently, there is no specific approved therapy for most cases of idiosyncratic DILI, other than supportive care and removal of the offending drug.
Experimental Protocols
Protocol for Monitoring Liver Safety in Clinical Trials with this compound
-
Baseline Assessment: Prior to the first dose of this compound, obtain baseline liver function tests, including ALT, AST, ALP, and total bilirubin.
-
Routine Monitoring:
-
Weeks 1-4: Monitor LFTs weekly.
-
Months 2-6: Monitor LFTs monthly.
-
After 6 months: Monitor LFTs every 3 months.
-
-
Action Thresholds:
-
If ALT or AST > 3x ULN: Increase monitoring frequency to weekly.
-
If ALT or AST > 5x ULN: Consider dose interruption and investigate for other causes.
-
If ALT or AST > 8x ULN: Discontinue this compound and initiate a full workup for DILI.
-
If ALT or AST > 3x ULN with concurrent total bilirubin > 2x ULN: Immediately discontinue this compound and evaluate for severe DILI (Hy's Law).
-
Visualizations
References
- 1. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fg.bmj.com [fg.bmj.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ketohexokinase in adults with NAFLD reduces liver fat and inflammatory markers: A randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/53368 [onderzoekmetmensen.nl]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Practical guidelines for diagnosis and early management of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
MK-3984 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MK-3984. The following sections offer frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under specific conditions to prevent degradation.[1]
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark |
| Long-term (months to years) | -20 °C | Dry and dark |
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should also be stored under controlled conditions to maintain their integrity.
| Storage Duration | Temperature |
| Short-term (days to weeks) | 0 - 4 °C |
| Long-term (months) | -20 °C |
Q3: What is the expected shelf life of this compound?
When stored correctly as a solid, this compound has a shelf life of over two years.[1] The stability of solutions will depend on the solvent used and the storage conditions.
Q4: How is this compound shipped, and is it stable at ambient temperatures?
This compound is typically shipped as a non-hazardous chemical at ambient temperature. The compound is considered stable enough to withstand ordinary shipping durations, including time spent in customs, which can last for a few weeks.[1]
Q5: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is not soluble in water.[1] For aqueous experimental systems, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that both solid compound and stock solutions have been stored at the recommended temperatures and protected from light. Prepare fresh stock solutions from solid material if degradation is suspected. |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum and is consistent across experiments. Sonication may help in dissolving the compound upon dilution, but visual inspection for precipitation is crucial. |
| Loss of compound activity over time in solution | Instability of this compound in the specific buffer system or solvent. | Perform a stability study of this compound in your experimental buffer. This can be done by analyzing aliquots of the solution over time using a stability-indicating method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood. The molecular weight of this compound is approximately 395.28 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: General Workflow for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship for troubleshooting inconsistent experimental results, a common issue that can be related to compound stability.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Improving the In Vivo Bioavailability of MK-3984
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the investigational compound MK-3984.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Preclinical Species
You've administered this compound orally to a preclinical model (e.g., rat, dog) and are observing significantly lower systemic exposure compared to intravenous administration.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: Low solubility can be a primary reason for poor absorption.[1][2][3][4]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium.
-
Experiment: Conduct a Caco-2 permeability assay to assess the compound's potential for intestinal absorption.
-
Solution: If permeability is low, investigate the use of permeation enhancers or targeted delivery systems.[8]
-
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[9]
-
Experiment: Perform in vitro metabolism studies using liver microsomes or hepatocytes from the preclinical species and human.
-
Solution: Co-administration with a metabolic inhibitor (in preclinical studies) can help identify the extent of first-pass metabolism. Formulation strategies like lipid-based systems can sometimes leverage lymphatic transport, partially bypassing the portal circulation.[5][10]
-
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[1]
-
Experiment: Use Caco-2 cells with and without a P-gp inhibitor (e.g., verapamil) to determine the efflux ratio.
-
Solution: Investigate co-formulation with a P-gp inhibitor or design formulations that can reduce interaction with efflux transporters.
-
Logical Workflow for Investigating Low Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the first formulation strategies I should consider for a poorly soluble compound like this compound?
A1: For a compound with poor aqueous solubility, several formulation strategies can be employed to enhance bioavailability. The choice depends on the physicochemical properties of this compound.[5][6][7][10]
Table 1: Comparison of Formulation Strategies for Solubility Enhancement
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[6] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state, increasing solubility.[5][10] | Significant solubility enhancement; can be tailored with different polymers. | Potential for recrystallization over time, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in lipids and surfactants, forming micelles or emulsions in the GI tract.[8][10] | Can improve solubility and potentially bypass first-pass metabolism via lymphatic uptake.[5] | Can be complex to formulate and may have stability issues. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[10] | Effective for specific molecular structures; can improve stability. | Limited by the stoichiometry of complexation and can be costly. |
Q2: How do I perform a basic Caco-2 permeability assay to assess the intestinal absorption of this compound?
A2: A Caco-2 permeability assay is a standard in vitro method to predict in vivo drug absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (typically at a known concentration in HBSS) to the apical (AP) side of the Transwell®.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Table 2: Interpreting Caco-2 Permeability Results (Hypothetical Data for this compound)
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| Propranolol (High Permeability Control) | 25.0 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
| This compound (Hypothetical Result 1) | 15.0 | High |
| This compound (Hypothetical Result 2) | 1.2 | Moderate to Low |
Q3: What is the general workflow for developing and testing a new formulation for this compound?
A3: The workflow involves formulation development, in vitro characterization, and in vivo evaluation.
Experimental Workflow for Formulation Development
Caption: Formulation development and testing workflow.
Q4: How can I determine if first-pass metabolism is the primary reason for the low bioavailability of this compound?
A4: A combination of in vitro and in vivo studies can help elucidate the impact of first-pass metabolism.
Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (from the relevant species), this compound, and a NADPH-regenerating system in a phosphate buffer.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant for the concentration of remaining this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Table 3: Interpreting In Vitro Metabolic Stability (Hypothetical Data for this compound)
| Compound | In Vitro Half-life (t½) in Rat Liver Microsomes (min) | Predicted In Vivo Hepatic Clearance |
| Verapamil (High Clearance) | < 10 | High |
| Warfarin (Low Clearance) | > 60 | Low |
| This compound (Hypothetical Result) | 8 | High |
A short in vitro half-life suggests that the compound is rapidly metabolized and that first-pass metabolism is likely a significant contributor to low oral bioavailability.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. upm-inc.com [upm-inc.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Assessment of Potential Androgenic Side Effects of MK-3984
Disclaimer: MK-3984 is a selective androgen receptor modulator (SARM) whose development has been discontinued. Publicly available preclinical data on its specific androgenic side effects is limited. This technical support guide provides generalized information, protocols, and troubleshooting advice based on standard preclinical methods for assessing androgenicity of investigational SARMs. The quantitative data presented for this compound is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vivo assay to assess the potential androgenic side effects of a SARM like this compound?
A1: The standard and internationally recognized in vivo assay is the Hershberger bioassay.[1][2][3][4] This assay evaluates the ability of a substance to elicit biological activities consistent with androgen agonists or antagonists.[1][3] It is based on weight changes in five androgen-dependent tissues in a castrated male rat model.[1][4]
Q2: What are the key tissues examined in the Hershberger bioassay?
A2: The five mandatory androgen-dependent tissues are the ventral prostate (VP), seminal vesicles (SV) (including fluids and coagulating glands), levator ani-bulbocavernosus (LABC) muscle, paired Cowper's glands (COW), and the glans penis (GP).[4]
Q3: How can I assess the androgenic potential of this compound in vitro?
A3: In vitro assessment is typically done using androgen receptor (AR) reporter gene assays.[5][6] These assays utilize a host cell line that has been genetically modified to express the androgen receptor and a reporter gene (commonly luciferase) linked to an androgen response element (ARE).[5][6] An increase in reporter gene expression upon treatment with the test compound indicates androgenic activity.[6]
Q4: Why is it important to use a castrated animal model in the Hershberger assay?
A4: Using a castrated male rat model minimizes the influence of endogenous androgens.[4] This creates a sensitive model where any growth in the androgen-dependent tissues can be more directly attributed to the administered test compound.[4]
Q5: What are the expected results for a SARM like this compound in the Hershberger assay?
A5: A SARM is designed to have tissue-selective anabolic activity with reduced androgenic effects. Therefore, in the Hershberger assay, a SARM would be expected to cause a significant increase in the weight of the levator ani-bulbocavernosus (LABC) muscle (anabolic effect) with minimal to no increase in the weights of the ventral prostate and seminal vesicles (androgenic effects) compared to a potent androgen like testosterone propionate.
Troubleshooting Guides
In Vivo Hershberger Bioassay
Q: We are observing high variability in our tissue weights between animals in the same group. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Dissection Technique: Ensure that the dissection of the androgen-sensitive tissues is performed consistently by all technicians. Ideally, one person should dissect a specific tissue type across all animals to minimize inter-individual variation.[4] The OECD provides a detailed dissection guide to standardize this process.[4]
-
Incomplete Tissue Regression: After castration, allow for a sufficient recovery period (at least seven days) for the androgen-dependent tissues to regress to a minimal and uniform baseline weight.[4]
-
Pipetting and Dosing Errors: For consistent dosing, prepare a master mix for your working solutions and use a calibrated multichannel pipette.
-
Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study. Any underlying health issues can affect tissue weights.
Q: Our positive control, testosterone propionate (TP), is not showing the expected increase in tissue weights. What should we check?
A:
-
Reagent Quality and Preparation: Verify the concentration and stability of your TP solution. Ensure it has been stored correctly and that the vehicle used (e.g., corn oil) is appropriate.
-
Dosing Route and Technique: Confirm that the subcutaneous injections are being administered correctly and consistently. Improper injection technique can lead to variable absorption.
-
Animal Strain: While the assay is robust across different rat strains, ensure you are using a strain known to be responsive.
In Vitro Androgen Receptor (AR) Luciferase Reporter Assay
Q: We are seeing a weak or no luciferase signal in our positive control wells (e.g., treated with DHT). What could be the problem?
A:
-
Reagent Functionality: Check that your luciferase assay reagents, including the substrate (luciferin), are not expired and have been stored correctly to avoid degradation.[7]
-
Transfection Efficiency: If using a transient transfection system, low transfection efficiency of the AR and reporter plasmids will result in a weak signal. Optimize the DNA to transfection reagent ratio.[7][8]
-
Cell Health: Ensure your cells are healthy and not overgrown, as this can affect their responsiveness to stimuli.
-
Promoter Strength: The promoter driving the luciferase gene might be weak. If possible, consider using a construct with a stronger promoter.[7]
Q: Our test compound, this compound, is showing a decrease in luciferase signal, but we are unsure if this is true antagonism or an artifact. How can we verify this?
A: A decrease in signal could be a false positive due to direct inhibition of the luciferase enzyme by your test compound.[9] To rule this out:
-
Biochemical Luciferase Inhibition Assay: Perform a cell-free assay using purified luciferase enzyme and substrate. Add your test compound at various concentrations to see if it directly inhibits the enzyme's activity.[9]
-
Use a Different Reporter Gene: If possible, use a cell line with a different reporter gene (e.g., GFP) to confirm the results.
-
Measure Downstream Gene Expression: Analyze the expression of known endogenous AR target genes (e.g., PSA, FKBP5) via qPCR or Western blot. If your compound is a true antagonist, you should see a corresponding decrease in the expression of these genes.[9]
Q: We are observing high background luminescence in our assay. What are the common causes and solutions?
A:
-
Plate Type: Use white, opaque-walled plates for luminescence assays to prevent crosstalk between wells.[7][8]
-
Reagent Contamination: High background can be a result of contaminated reagents. Prepare fresh reagents and use fresh samples.[7]
-
Cell Lysis: Ensure complete cell lysis to release all the luciferase enzyme. Incomplete lysis can lead to inconsistent and high background readings.
Quantitative Data
Hypothetical Preclinical Data for this compound
The following tables present hypothetical data for this compound to illustrate the expected outcomes for a SARM in preclinical androgenicity studies.
Table 1: Hypothetical In Vivo Androgenic and Anabolic Activity of this compound in the Hershberger Assay
| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Levator Ani Muscle Weight (mg) |
| Vehicle (Castrated Control) | - | 15.2 ± 2.1 | 10.5 ± 1.8 | 150.3 ± 12.5 |
| Testosterone Propionate (TP) | 1.0 (s.c.) | 150.8 ± 15.3 | 125.6 ± 11.9 | 455.7 ± 25.1 |
| This compound | 1 | 18.5 ± 2.5 | 14.2 ± 2.0 | 250.1 ± 18.9 |
| This compound | 3 | 25.3 ± 3.1 | 20.1 ± 2.8 | 380.4 ± 22.6 |
| This compound | 10 | 45.7 ± 5.2 | 38.9 ± 4.5 | 460.2 ± 28.3 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle. This hypothetical data shows this compound having a potent anabolic effect on the levator ani muscle, comparable to TP at the highest dose, while having a significantly reduced androgenic effect on the prostate and seminal vesicles.
Table 2: Hypothetical In Vitro Androgenic Potency of this compound in an AR Reporter Assay
| Compound | EC50 (nM) for AR Activation |
| Dihydrotestosterone (DHT) | 0.5 |
| This compound | 15.0 |
This hypothetical data indicates that this compound is a partial agonist of the androgen receptor, with a lower potency compared to the natural high-affinity ligand, DHT.
Experimental Protocols
Hershberger Bioassay Protocol (Adapted from OECD Guideline 441)
-
Animal Model: Peripubertal male rats are castrated. A post-surgery recovery period of at least seven days is allowed for the regression of androgen-dependent tissues.[4][10]
-
Grouping: Animals are randomly assigned to treatment groups with a minimum of six animals per group.[1]
-
Dosing:
-
The test substance (this compound) is administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.[1][2]
-
A vehicle control group receives the vehicle alone.
-
A positive control group receives a reference androgen, such as testosterone propionate (TP), via subcutaneous injection.[4]
-
-
Necropsy: Approximately 24 hours after the last dose, the animals are euthanized.[1]
-
Tissue Collection and Weighing: The five mandatory androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are carefully dissected and their fresh weights are recorded.[4]
-
Data Analysis: The mean tissue weights for each treatment group are compared to the vehicle control group. A statistically significant increase in the weights of at least two of the five tissues indicates a positive androgenic response.[1]
In Vitro AR Luciferase Reporter Gene Assay Protocol
-
Cell Culture: A suitable mammalian cell line (e.g., VCaP) is seeded in 96-well plates and allowed to adhere overnight.[10]
-
Hormone Starvation: The growth medium is replaced with a medium containing charcoal-stripped fetal bovine serum for 24 hours to reduce background androgen levels.[10]
-
Treatment:
-
Serial dilutions of the test compound (this compound) are prepared in the charcoal-stripped serum-containing medium.
-
The cells are treated with the various concentrations of the test compound.
-
Control wells include vehicle-only and a reference androgen agonist (e.g., DHT).[10]
-
-
Incubation: The plates are incubated for 24-48 hours.[10]
-
Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added. The luminescence is measured using a luminometer.[10] A dual-luciferase system with a co-transfected control reporter (e.g., Renilla luciferase) is recommended for normalization.[10]
-
Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The results are typically expressed as a percentage of the maximal response induced by the reference agonist, and an EC50 value is calculated.
Visualizations
References
- 1. oecd.org [oecd.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: MK-3984 Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of MK-3984. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Troubleshooting Guide: Addressing Poor this compound Solubility
Problem: this compound is precipitating out of my aqueous solution.
-
Initial Assessment: this compound is known to be poorly soluble in water. Precipitation is a common issue when an aqueous solution is prepared without appropriate solubilization techniques.
-
Possible Solutions & Experimental Protocols:
-
Utilize a Co-solvent System: For in vitro studies, a common starting point is to dissolve this compound in a water-miscible organic solvent before further dilution in your aqueous medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Other options include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG300, PEG400).
-
Protocol for Preparing a Co-solvent-based Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication may aid in dissolution.
-
For your working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium. It is critical to maintain a low final concentration of the organic solvent (typically ≤0.5% v/v for DMSO in cell-based assays) to avoid solvent-induced toxicity.
-
Add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation.
-
-
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.
-
Protocol for Using Cyclodextrins:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Continue to stir at room temperature or with gentle heating (e.g., 37-40°C) for several hours or overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
-
-
pH Adjustment (for ionizable compounds): The solubility of weakly acidic or basic compounds can be influenced by the pH of the solution. The structure of this compound suggests it is a neutral molecule, so pH adjustment is unlikely to significantly enhance its solubility.
-
Problem: My in vivo formulation of this compound is not achieving the desired exposure.
-
Initial Assessment: Poor bioavailability in animal studies is often linked to the low solubility and dissolution rate of the compound in the gastrointestinal tract for oral dosing, or precipitation at the injection site for parenteral administration.
-
Possible Solutions & Experimental Protocols:
-
Oral Formulations:
-
Suspensions: A micronized suspension of this compound in an aqueous vehicle can be used for oral gavage.
-
Protocol for Preparing a Suspension:
-
Use a vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% v/v Tween 80) in purified water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or homogenizing to achieve a uniform suspension.
-
-
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.
-
General Approach: These formulations consist of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like gastrointestinal fluids), they form a fine oil-in-water emulsion, which can enhance drug solubilization and absorption. A common starting point could be a formulation of oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG400).
-
-
-
Parenteral Formulations:
-
Co-solvent Systems: For intravenous, intraperitoneal, or subcutaneous injections, a mixture of biocompatible solvents is often necessary.
-
Example Vehicle: A common vehicle for preclinical studies is a mixture of DMSO, PEG300/400, and saline or water. A typical ratio could be 10% DMSO, 40% PEG300, and 50% saline. The final formulation should be clear and free of precipitation.
-
Protocol for Parenteral Formulation:
-
Dissolve the this compound in DMSO.
-
Add the PEG300 and mix thoroughly.
-
Slowly add the saline or water while vortexing.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
-
-
-
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not widely published, the table below provides properties of common solvents used for formulating poorly soluble compounds. Researchers should perform their own solubility studies to determine the optimal solvent system for their specific experimental needs.
| Solvent/Excipient | Type | Key Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | High solubilizing power for many nonpolar compounds. Can be toxic to cells at concentrations >0.5-1%. |
| Ethanol | Co-solvent | Biocompatible at low concentrations. Can cause precipitation upon aqueous dilution. |
| Propylene Glycol (PG) | Co-solvent | Common vehicle for oral and parenteral formulations. Less toxic than ethanol. |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent | Water-miscible polymers used in oral and injectable formulations. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizer | Forms inclusion complexes to increase aqueous solubility. Generally regarded as safe. |
| Polysorbate 80 (Tween 80) | Surfactant | Non-ionic surfactant used as a wetting agent in suspensions and an emulsifier in lipid-based formulations. |
| Carboxymethylcellulose sodium (CMC-Na) | Suspending Agent | Used to increase the viscosity of aqueous vehicles to keep particles suspended. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro cell culture experiments?
A1: The recommended starting point is to prepare a concentrated stock solution of this compound in 100% DMSO. This stock can then be diluted into your cell culture medium to achieve the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5% (v/v).
Q2: I am seeing precipitation when I add my DMSO stock of this compound to my aqueous buffer. What can I do?
A2: This is a common issue known as "crashing out." To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize the dilution process: Add the DMSO stock to your buffer slowly while vigorously stirring or vortexing. This can help to disperse the compound more effectively before it has a chance to aggregate and precipitate.
-
Use a surfactant: Including a small amount of a biocompatible surfactant like Tween 80 in your buffer can help to maintain the solubility of the compound.
-
Consider a different solubilization strategy: If the above methods are insufficient, you may need to explore other options like cyclodextrin-based formulations.
Q3: What is a suitable vehicle for oral administration of this compound in mice?
A3: A common and effective approach for preclinical oral dosing of poorly soluble compounds is to use a suspension. A typical vehicle for this would be an aqueous solution containing a suspending agent like 0.5% carboxymethylcellulose and a wetting agent such as 0.1% Tween 80. The this compound should be micronized if possible to improve its dissolution rate.
Q4: Can I use heat to dissolve this compound?
A4: Gentle heating (e.g., 37-50°C) can sometimes aid in the dissolution of compounds. However, it is important to first establish the thermal stability of this compound. Prolonged exposure to high temperatures could potentially degrade the compound. If you choose to use heat, do so cautiously and for the shortest time necessary.
Q5: How can I confirm the concentration of my final this compound solution?
A5: After preparing your formulation, it is good practice to verify the concentration of the dissolved compound. This can be done using an appropriate analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to distinguish between the total amount of drug added and the amount that is actually in solution.
Visualizations
Caption: A decision-making workflow for addressing this compound solubility issues.
Navigating In-Vivo Studies with MK-3984: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability in animal studies involving MK-3984, a selective androgen receptor modulator (SARM). By addressing common challenges and providing detailed protocols, this guide aims to enhance the reproducibility and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective androgen receptor modulator (SARM).[1][2][3][4] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. The primary mechanism of action for this compound involves binding to the androgen receptor (AR) and modulating its activity in a tissue-selective manner. This selective action is intended to produce the therapeutic benefits of androgen activation in tissues like muscle and bone, while minimizing unwanted side effects in other tissues.
Q2: What are the most common sources of variability in preclinical animal studies with compounds like this compound?
A2: Variability in in-vivo studies can arise from several factors. Key sources include inconsistent dosing, improper animal handling, and the physicochemical properties of the compound, such as solubility.[5][6][7] Biological factors among animals, including age, weight, sex, and genetic background, also contribute significantly to variability.[8] Environmental factors within the animal facility, such as housing conditions and diet, can also impact study outcomes.
Q3: How can I ensure consistent and accurate dosing of this compound?
A3: Precise and consistent dosing techniques are crucial.[5] It is important to accurately calculate the required amount of this compound based on the desired dose and the body weight of each animal. The compound should be dissolved in an appropriate vehicle, ensuring that the final concentration of any solubilizing agent is non-toxic.[5] For oral administration, which can be a source of high variability, ensure the formulation is homogenous and that the full dose is administered to each animal.[6][7]
Q4: What are the best practices for animal handling to minimize stress-induced variability?
A4: Animals should be acclimatized to the housing conditions for at least one week before the start of an experiment.[5] Consistent and gentle handling techniques should be used throughout the study. Minimizing noise and other environmental stressors in the animal facility can also help reduce physiological variability that could impact experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma drug levels between animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.[5] Formulation Issues: Poor solubility or stability of the dosing solution. Gastrointestinal Factors: Differences in gastric pH, emptying time, or food intake affecting oral absorption.[8] | - Ensure precise and consistent dosing techniques, normalizing the dose to each animal's body weight.[5] - Verify the solubility and stability of your this compound formulation. Consider using a different vehicle if necessary. - For oral studies, standardize the feeding schedule to minimize variability in gastrointestinal conditions.[8] |
| Unexpected Toxicity or Adverse Effects | Off-Target Effects: The compound may be interacting with unintended targets.[5] Compound Impurities: Toxic effects may be due to impurities from the synthesis process.[5] Dose-Dependent Toxicity: The administered dose may be too high.[5] | - Conduct a thorough literature search for known off-target liabilities of similar SARM compounds.[5] - Verify the purity of the this compound batch using analytical methods such as HPLC or mass spectrometry.[5] - Reduce the dose to determine if the toxicity is dose-dependent.[5] |
| Lack of Efficacy | Insufficient Dose: The administered dose may be too low to elicit a therapeutic effect.[5] Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized.[6][7] Incorrect Route of Administration: The chosen route of administration may not be optimal for this compound.[5] | - Consider a dose-escalation study to determine the optimal therapeutic dose.[5] - Evaluate the pharmacokinetic profile of this compound in your animal model to assess bioavailability. Consider formulation strategies to enhance solubility and absorption.[5][8] - Explore alternative routes of administration (e.g., subcutaneous or intraperitoneal instead of oral).[5] |
Experimental Protocols
A well-defined experimental protocol is essential for reproducibility. Below is a general protocol for an in-vivo study with this compound.
General Protocol for In-Vivo Administration of this compound
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and saline). Ensure the final concentration of any solubilizing agent is non-toxic and consistent across all treatment groups.[5]
-
Prepare a fresh dosing solution for each day of administration to ensure stability.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week before the experiment begins.[5]
-
Randomly assign animals to treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups using a consistent and precise technique (e.g., oral gavage, intraperitoneal injection). Normalize the dose to the body weight of each animal.[5]
-
-
Monitoring and Data Collection:
-
Regularly observe the animals for any signs of toxicity or adverse effects.[5]
-
At predetermined time points, collect relevant samples (e.g., blood, tissue) for pharmacokinetic and pharmacodynamic analysis.[5]
-
Measure relevant efficacy endpoints (e.g., muscle mass, bone density) at the end of the study.
-
-
Sample Analysis:
-
Analyze the collected samples to determine the concentration of this compound and its effect on the target pathway.[5]
-
Visualizing Workflows and Pathways
Diagram 1: General SARM Signaling Pathway
Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM) like this compound.
Diagram 2: Experimental Workflow for an this compound Animal Study
Caption: A typical experimental workflow for conducting an in-vivo study with this compound.
Diagram 3: Troubleshooting Workflow for High Variability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in MK-3984 experiments
Disclaimer: MK-3984 is a selective androgen receptor modulator (SARM) whose development has been discontinued. As such, publicly available experimental data is limited. This guide provides troubleshooting advice based on the general principles of SARM experimentation and may not be specific to all experimental contexts involving this compound. The quantitative data provided is derived from studies on other well-characterized SARMs, such as Ostarine (MK-2866) and Ligandrol (LGD-4033), and should be used for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective androgen receptor modulator (SARM). Like other SARMs, it is designed to bind to the androgen receptor (AR) and modulate its activity in a tissue-selective manner. The goal is to elicit anabolic effects in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2] Upon binding, the SARM-AR complex translocates to the nucleus and regulates the transcription of target genes. The tissue selectivity of SARMs is thought to be related to the specific conformation the AR adopts upon ligand binding, which in turn influences the recruitment of co-regulatory proteins (coactivators and corepressors) that are differentially expressed in various tissues.[3]
Q2: What are some common in vitro and in vivo assays for characterizing this compound?
A2: Common assays for SARMs include:
-
In Vitro:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound to the androgen receptor.
-
Reporter Gene Assays: To measure the agonist or antagonist activity of this compound on androgen receptor signaling in cells transfected with an AR-responsive reporter gene.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect of this compound on the growth of androgen-sensitive cell lines.
-
Western Blotting: To quantify the effect of this compound on the expression of downstream target proteins of the androgen receptor signaling pathway.
-
-
In Vivo:
-
Hershberger Assay: A standard animal model (typically in castrated rats) to assess the anabolic (muscle growth) versus androgenic (prostate growth) effects of a SARM.[2]
-
Models of Muscle Wasting or Osteoporosis: To evaluate the therapeutic potential of this compound in disease-relevant animal models.
-
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results in SARM experiments can arise from several factors:
-
Compound Quality and Stability: Ensure the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Cell Line Variability: Cell lines can change over time with repeated passaging. Use low-passage number cells and regularly perform cell line authentication.
-
Receptor Desensitization: Continuous exposure to an agonist can lead to the downregulation or desensitization of the androgen receptor.
-
Experimental Conditions: Variations in incubation times, compound concentrations, cell density, and serum concentration in the media can all contribute to variability.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have biological effects at higher concentrations. Always include a vehicle-only control.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the microplate; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate; Use a multichannel pipette and ensure proper calibration. |
| No dose-dependent effect observed | Incorrect concentration range; Compound instability; Cell line not responsive to AR signaling. | Perform a wider range of serial dilutions; Prepare fresh compound dilutions for each experiment; Confirm AR expression in your cell line via Western blot or qPCR. |
| Unexpected cytotoxicity at all concentrations | Compound precipitation in media; High concentration of vehicle (e.g., DMSO). | Visually inspect wells for precipitation; Ensure the final vehicle concentration is consistent across all wells and is below the cytotoxic threshold for your cells (typically <0.5%). |
Inconsistent Western Blot Results
| Observed Problem | Potential Cause | Troubleshooting Step |
| No change in target protein expression | Insufficient incubation time; Low compound concentration; Inactive compound. | Perform a time-course experiment (e.g., 24, 48, 72 hours); Test a higher concentration of this compound; Verify compound activity with a sensitive reporter assay. |
| High background or non-specific bands | Antibody quality; Insufficient blocking; Improper washing. | Use a validated antibody; Increase blocking time or try a different blocking agent (e.g., BSA instead of milk); Increase the number and duration of wash steps. |
| Uneven protein loading | Inaccurate protein quantification; Pipetting errors during loading. | Use a reliable protein quantification assay (e.g., BCA); Load a consistent volume and concentration of protein lysate; Always normalize to a loading control (e.g., GAPDH, β-actin). |
Quantitative Data (Illustrative Examples from Other SARMs)
Table 1: Representative IC50 Values for SARM Activity
| SARM | Cell Line | Assay Type | IC50 Value | Reference |
| Ostarine (MK-2866) | CWR22R | Antiproliferative Activity | 24.77 µM | [4] |
| Ostarine (MK-2866) | DU-145 | Antiproliferative Activity | 44.55 µM | [4] |
| Ostarine (MK-2866) | LNCaP | Antiproliferative Activity | 20.9 µM | [4] |
| Ostarine (MK-2866) | HEK293 | AR Antagonist Activity | 0.0038 µM | [4] |
Table 2: Representative In Vivo Effects of SARMs on Lean Body Mass
| SARM | Study Population | Dose | Duration | Change in Lean Body Mass | Reference |
| LGD-4033 | Healthy Young Men | 1.0 mg/day | 21 days | +1.21 kg | [5][6] |
| Ostarine (MK-2866) | Healthy Elderly Men & Women | 3 mg/day | 12 weeks | Significant increase vs. placebo | [7] |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Protocol 2: General Western Blotting Protocol
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for troubleshooting this compound experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. swolverine.com [swolverine.com]
- 6. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
Technical Support Center: MK-3984 for Muscle Hypertrophy Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MK-3984 treatment duration in muscle hypertrophy experiments. The information provided is based on the established understanding of Selective Androgen Receptor Modulators (SARMs).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in promoting muscle hypertrophy?
A1: this compound is a selective androgen receptor modulator (SARM) designed to selectively bind to androgen receptors (AR) in skeletal muscle and bone tissue.[1][2] This targeted binding initiates anabolic gene transcription, leading to increased protein synthesis and subsequent muscle growth, with a reduced impact on other tissues compared to traditional anabolic steroids.[1][3]
Q2: What is a typical treatment duration for observing significant muscle hypertrophy with SARMs like this compound in preclinical models?
A2: In scientific research, effective SARM cycles for inducing muscle hypertrophy typically range from 4 to 12 weeks.[1] Shorter durations may be sufficient for initial assessments, while longer periods are often required to observe maximal hypertrophic effects.
Q3: Is a post-cycle therapy (PCT) protocol necessary after a course of this compound treatment in research animals?
A3: Yes, it is highly recommended. SARMs can suppress the body's natural testosterone production by signaling to the hypothalamus to reduce the release of gonadotropin-releasing hormone (GnRH), which in turn decreases the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] A PCT protocol, often involving selective estrogen receptor modulators (SERMs) like tamoxifen or clomiphene, helps to restore natural hormone levels.[4][5]
Q4: What are the expected quantitative outcomes in terms of muscle mass increase with SARM treatment?
A4: Phase I clinical trials with first-generation SARMs have shown modest increases in fat-free mass, typically in the range of 1.0 to 1.5 kg over a 4-6 week period in human subjects.[6] In preclinical studies with orchidectomized rats, SARMs have demonstrated the ability to restore muscle mass.[7] For instance, the SARM S-4 fully restored the levator ani muscle weight in a castrated rat model.[6] Another SARM, GSK2881078, resulted in a lean mass gain of 1.83 kg in females and 1.21 kg in males after 56 days in a study with older adults.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Significant Hypertrophic Response | - Suboptimal Treatment Duration: The treatment period may be too short to induce measurable hypertrophy. - Inadequate Dosage: The administered dose of this compound may be insufficient. - Compound Integrity: The this compound compound may have degraded due to improper storage. - Individual Variation: Biological variability among test subjects can lead to different responses. | - Extend Treatment Duration: Consider extending the treatment cycle to 8-12 weeks for more pronounced effects. - Dose-Response Study: Perform a dose-response study to identify the optimal dosage for your experimental model.[1] - Verify Compound Quality: Ensure this compound is stored according to the manufacturer's instructions and consider re-validating its purity and concentration. - Increase Sample Size: A larger sample size can help to account for individual variability and provide more statistically significant results. |
| Signs of Hormonal Suppression (e.g., decreased activity, testicular atrophy in males) | - Suppression of Endogenous Testosterone: This is an expected effect of SARM administration due to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[4][5] | - Implement Post-Cycle Therapy (PCT): After the treatment period, administer a SERM like tamoxifen or clomiphene to help restore natural testosterone production.[4][5] - Monitor Hormone Levels: Regularly measure serum testosterone, LH, and FSH levels to quantify the degree of suppression and recovery. |
| Inconsistent Results Across Experiments | - Variability in Experimental Protocol: Inconsistencies in dosing, timing, or measurement techniques can lead to variable outcomes. - Differences in Animal Cohorts: Age, weight, and genetic background of the animals can influence the response to treatment. | - Standardize Protocols: Ensure all experimental procedures, including compound administration, feeding schedules, and tissue collection, are strictly standardized. - Homogenize Animal Groups: Use animals of the same age, similar weight, and from the same genetic background for each experimental group. |
| Elevated Liver Enzymes in Bloodwork | - Potential Hepatotoxicity: Although SARMs are designed to be tissue-selective, some studies and case reports have indicated a risk of elevated liver enzymes.[9][10] | - Monitor Liver Function: Regularly perform blood tests to monitor liver enzymes such as ALT and AST. - Adjust Dosage: If liver enzymes are significantly elevated, consider reducing the dosage of this compound. - Histological Analysis: At the end of the study, perform a histological examination of the liver tissue to assess for any signs of damage. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on SARMs, which can be used as a benchmark for experiments with this compound.
Table 1: Effects of SARM Treatment on Lean Body Mass in Humans
| SARM | Treatment Duration | Dosage | Change in Lean Body Mass | Study Population |
| Ostarine™ (Enobosarm) | 86 days | 3 mg/day | Significant increase | Healthy elderly men and women |
| LGD-4033 | 21 days | Ascending doses | Dose-proportional gains | Healthy young men |
| GSK2881078 | 56 days | 1.5 mg/day (females), 4.0 mg/day (males) | +1.83 kg (females), +1.21 kg (males) | Healthy older men and women |
| MK-0773 | 6 months | Not specified | Significant increase from baseline | Women age 65 or older |
Note: This table is a compilation of data from various sources for illustrative purposes.[3][8][11]
Table 2: Preclinical Effects of SARMs on Muscle and Bone
| SARM | Animal Model | Key Findings |
| RAD140 | Orchiectomized rats | Increased muscle mass and bone mineral density.[2] |
| S-4 | Ovariectomized female rats | Prevented ovariectomy-induced bone loss.[6] |
| S-4 | Castrated rats | Fully restored levator ani muscle weight and skeletal muscle strength.[6] |
Experimental Protocols
Detailed Methodology 1: Immunohistochemistry for Muscle Fiber Cross-Sectional Area (CSA)
This protocol is adapted from standard procedures for analyzing muscle fiber types and size.[12][13][14][15]
-
Tissue Preparation:
-
Excise the target muscle (e.g., tibialis anterior, gastrocnemius) and immediately embed it in Optimal Cutting Temperature (OCT) compound.
-
Snap-freeze the tissue in isopentane cooled with liquid nitrogen.[14]
-
Store the frozen blocks at -80°C until sectioning.
-
Using a cryostat, cut 10 µm thick transverse sections and mount them on charged microscope slides.[12][14]
-
-
Immunostaining:
-
Air-dry the sections for 10-30 minutes at room temperature.
-
Wash the slides with Phosphate-Buffered Saline (PBS).
-
Permeabilize the sections with PBS containing 0.05% Triton X-100.[12]
-
Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 10% goat serum) for 1 hour at room temperature.[12]
-
Incubate the sections with a primary antibody against laminin or dystrophin overnight at 4°C to outline the muscle fibers.
-
Wash the sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Capture fluorescent images using a microscope with appropriate filters.
-
Use image analysis software (e.g., ImageJ) to manually or automatically trace the laminin/dystrophin-stained borders of individual muscle fibers and calculate the cross-sectional area (CSA).
-
Detailed Methodology 2: Western Blotting for Anabolic Signaling Proteins
This protocol provides a general framework for assessing the activation of key proteins in the muscle hypertrophy signaling pathway.[16][17][18]
-
Protein Extraction:
-
Homogenize frozen muscle tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling them in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), total mTOR, phosphorylated S6K (p-S6K), total S6K) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to muscle hypertrophy.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for suboptimal experimental results.
References
- 1. SARMs for Accelerated Muscle Hypertrophy: Research Insights & Applications – CT Labs [ct-labs.com]
- 2. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarmsstore.co.uk [sarmsstore.co.uk]
- 5. swolverine.com [swolverine.com]
- 6. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. uspharmacist.com [uspharmacist.com]
- 10. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
identifying potential contaminants in MK-3984 research compounds
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), MK-3984. The information herein is designed to help identify and resolve issues related to potential contaminants in your research compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in my this compound sample?
A1: Potential impurities in a synthetic research compound like this compound can be broadly categorized as:
-
Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents, catalysts, or solvents.
-
Degradation Products: These can form during storage or handling due to factors like exposure to light, heat, moisture, or inappropriate pH conditions.
-
Enantiomeric Impurities: Since this compound is a single enantiomer ((R)-enantiomer), the presence of the inactive or less active (S)-enantiomer is a critical purity issue.[1][2]
Q2: My this compound sample shows a lower potency than expected. Could this be due to contamination?
A2: Yes, lower-than-expected potency can be a direct result of impurities. The presence of inactive or less active components, such as the (S)-enantiomer or degradation products, will lower the concentration of the active (R)-MK-3984 in your sample, leading to reduced biological activity. It is crucial to assess the purity and enantiomeric excess of your compound.
Q3: I observe unexpected peaks in my HPLC chromatogram. What could they be?
A3: Unexpected peaks in an HPLC analysis of this compound could be several of the potential contaminants listed in the table below. Common culprits include unreacted starting materials from the amide synthesis, such as (R)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid and 2-fluoro-5-(trifluoromethyl)benzylamine, or a hydrolysis degradation product where the amide bond has cleaved. "Ghost peaks" can also result from carryover from previous injections.[3]
Q4: How stable is this compound and what are the optimal storage conditions?
A4: While specific stability data for this compound is not extensively published, compounds with amide linkages can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The trifluoromethyl groups on this compound are generally very stable to chemical and metabolic degradation.[4][5] For optimal stability, it is recommended to store this compound as a solid in a dry, dark place at -20°C for long-term storage or 0-4°C for short-term storage.
Troubleshooting Guide
Issue: Irreproducible results in biological assays.
| Potential Cause | Troubleshooting Step |
| Sample Contamination | Re-purify the compound using techniques like flash chromatography or preparative HPLC. |
| Batch-to-Batch Variability | Analyze each new batch for purity and identity using HPLC, MS, and NMR before use. |
| Degradation of Stock Solutions | Prepare fresh stock solutions and store them appropriately (protected from light, at low temperature). Avoid repeated freeze-thaw cycles. |
Issue: Extraneous peaks in analytical data (HPLC, LC-MS).
| Potential Cause | Troubleshooting Step |
| Contaminated Solvent | Use high-purity, HPLC-grade solvents for all analyses and sample preparations. |
| Carryover from Injector | Implement a needle wash step with a strong solvent between injections. |
| Presence of the wrong enantiomer | Use a chiral HPLC method to check for the presence of the (S)-enantiomer.[6][7] |
| Hydrolysis of the Amide Bond | Analyze the sample by LC-MS to look for masses corresponding to the starting carboxylic acid and amine. |
Data on Potential Contaminants
The following table summarizes plausible contaminants in a research-grade sample of this compound. The "Typical Acceptance Criteria" are illustrative for a high-purity research compound and may vary based on the intended application.
| Contaminant Type | Potential Compound Name | Typical Acceptance Criteria (Illustrative) |
| Starting Material (Acid) | (R)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid | ≤ 0.15% |
| Starting Material (Amine) | 2-fluoro-5-(trifluoromethyl)benzylamine | ≤ 0.15% |
| Enantiomeric Impurity | (S)-MK-3984 | ≤ 0.5% |
| Degradation Product (Hydrolysis) | See Starting Materials | Sum of degradation products ≤ 0.5% |
| Residual Solvent | Dichloromethane (DCM) | ≤ 600 ppm |
| Residual Solvent | N,N-Dimethylformamide (DMF) | ≤ 880 ppm |
| Coupling Reagent Byproduct | Dicyclohexylurea (from DCC) | Not Detected |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate this compound from less polar and more polar impurities.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method is crucial for quantifying the unwanted (S)-enantiomer.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Instrumentation: Couple the output of the RP-HPLC method to a mass spectrometer.
-
Expected Mass: The exact mass of the protonated molecule [M+H]⁺ for C₁₇H₁₂F₇NO₂ should be calculated and used for confirmation. Any other observed masses should be investigated as potential impurities.
Protocol 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR)
-
Technique: ¹H NMR, ¹⁹F NMR, and ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Acquire spectra on a 400 MHz or higher spectrometer. The resulting spectra should be consistent with the known structure of this compound. Impurity signals can often be detected and, in some cases, identified by their chemical shifts and coupling constants.
Visualizations
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. Strategies for the Biodegradation of Polyfluorinated Compounds [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
Validation & Comparative
A Comparative Analysis of MK-3984 and Ostarine in Muscle Wasting Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulators (SARMs) MK-3984 and ostarine (also known as Enobosarm, GTx-024, or MK-2866) in the context of muscle wasting. The information presented is based on available clinical and preclinical data to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Both this compound and ostarine have demonstrated efficacy in increasing lean body mass and muscle strength in a clinical setting. A head-to-head study in postmenopausal women showed comparable anabolic effects. However, a significant disparity exists in the publicly available preclinical data. While ostarine has been evaluated in various animal models of muscle wasting, providing insights into its efficacy and mechanism of action, there is a notable lack of published preclinical studies for this compound in similar models. This data gap for this compound limits a comprehensive preclinical comparison. Ostarine has been shown to act through the androgen receptor to stimulate muscle cell proliferation and differentiation. The detailed mechanism of action for this compound in muscle tissue is not as well-documented in the available literature.
Data Presentation: Clinical Efficacy
A key head-to-head clinical trial provides the most direct comparison between this compound and ostarine.
Table 1: Comparison of this compound and Ostarine in Postmenopausal Women (12-Week Study) [1]
| Parameter | Ostarine (3 mg) | This compound (50 mg) | This compound (125 mg) | Placebo |
| Change in Lean Body Mass (kg) | +1.54 | +1.54 | +1.74 | - |
| Change in Leg Muscle Strength (lbs) | +22 | Dose-dependent increase | Dose-dependent increase | - |
Note: Specific p-values for the dose-dependent increase in leg muscle strength for this compound were not provided in the initial report.
Experimental Protocols
Clinical Trial in Postmenopausal Women[1]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 88 healthy postmenopausal women.
-
Treatment Arms:
-
Ostarine (3 mg/day)
-
This compound (50 mg/day)
-
This compound (125 mg/day)
-
Placebo
-
-
Primary Endpoints:
-
Change in total lean body mass, assessed by dual-energy X-ray absorptiometry (DXA).
-
Change in thigh muscle volume, assessed by magnetic resonance imaging (MRI).
-
-
Secondary Endpoint: Change in leg muscle strength, assessed by leg press.
-
Safety Assessments: Monitoring of adverse events, including liver enzyme elevations.
Preclinical Model: Ovariectomized Rat (Sarcopenia Model)[2]
-
Animal Model: Ovariectomized Sprague-Dawley rats, a model for postmenopausal osteoporosis and sarcopenia.
-
Treatment Groups:
-
Sham-operated control
-
Ovariectomized (OVX) + Vehicle
-
OVX + Ostarine (various doses)
-
-
Duration: Treatment for 5 weeks.
-
Assessments:
-
Muscle mass (e.g., gastrocnemius, soleus).
-
Muscle fiber size and capillary density (histological analysis).
-
Enzyme activity related to muscle metabolism.
-
Mechanism of Action
Ostarine
Ostarine is a selective androgen receptor modulator that preferentially binds to the androgen receptor (AR) in muscle and bone tissue.[2][3] This selective action is intended to produce anabolic effects with fewer androgenic side effects compared to traditional anabolic steroids.[4] The binding of ostarine to the AR initiates a cascade of events that promote muscle growth.[2]
-
Genomic Action: Ostarine binding to the AR leads to the translocation of the complex into the nucleus, where it binds to androgen response elements (AREs) on DNA. This modulates the transcription of target genes involved in muscle protein synthesis and differentiation, such as MyoD and myogenin.[[“]][6]
-
Non-Genomic Signaling: Ostarine has also been shown to activate signaling pathways like the ERK1/2 kinase pathway, which is involved in cell proliferation and survival.[[“]][6]
This compound
Signaling Pathways
The anabolic effects of SARMs like ostarine are mediated through the androgen receptor, which in turn influences key signaling pathways that regulate the balance between muscle protein synthesis (hypertrophy) and muscle protein breakdown (atrophy).
Caption: Androgen Receptor signaling pathway leading to muscle hypertrophy.
Muscle atrophy, on the other hand, is driven by pathways that promote protein breakdown, primarily the ubiquitin-proteasome system. Key E3 ubiquitin ligases, such as MuRF1 and MAFbx (atrogin-1), are upregulated in atrophic conditions.
Caption: Simplified signaling pathway involved in muscle atrophy.
Experimental Workflow
The general workflow for evaluating SARMs in a preclinical muscle wasting model involves several key stages.
Caption: General experimental workflow for preclinical SARM evaluation.
Conclusion
Both this compound and ostarine show promise as therapeutic agents for muscle wasting, with clinical data demonstrating their ability to increase lean body mass and muscle strength. Ostarine has a more extensive publicly available preclinical dataset that supports its efficacy in various muscle wasting models and provides a clearer understanding of its mechanism of action. The significant lack of published preclinical data for this compound in similar models makes a comprehensive head-to-head comparison in a preclinical setting challenging. For researchers and drug development professionals, ostarine currently offers a more robust package of supporting experimental data. Further publication of preclinical studies on this compound is necessary to allow for a more complete and objective comparison between these two selective androgen receptor modulators.
References
A Comparative Analysis of the Anabolic Activity of MK-3984 and LGD-4033
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anabolic activity of two selective androgen receptor modulators (SARMs), MK-3984 and LGD-4033. The information is intended for a scientific audience to facilitate research and development in the field of muscle wasting disorders and anabolic therapies.
Introduction
Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues such as the prostate and skin.[1] This guide focuses on two such compounds: LGD-4033, a well-characterized SARM that has undergone clinical investigation, and this compound, another SARM for which publicly available data is limited.
Overview of LGD-4033
LGD-4033, also known as Ligandrol, is a nonsteroidal, orally bioavailable SARM that binds to the androgen receptor with high affinity and selectivity.[2] It was developed for the potential treatment of muscle wasting conditions and osteoporosis.[3][4] Preclinical and clinical studies have demonstrated its potent anabolic effects in muscle and bone.[2][5]
Overview of this compound
This compound is also a selective androgen receptor modulator that was under investigation for the prevention and treatment of muscle wasting, particularly associated with cancer.[6][7] However, the development of this compound appears to have been discontinued, and as a result, there is a significant lack of published preclinical and clinical data regarding its specific anabolic activity and mechanism of action.[8]
Quantitative Comparison of Anabolic Activity
Due to the limited information on this compound, a direct quantitative comparison with LGD-4033 is not feasible. The following table summarizes the available data on the anabolic activity of LGD-4033.
| Parameter | LGD-4033 | This compound |
| Binding Affinity (Ki) | ~1 nM for Androgen Receptor[2] | Data not available |
| Anabolic Effect in Preclinical Models | Demonstrated increased muscle mass in rodent models.[5] | Investigated for muscle wasting, but specific data on anabolic effect is not publicly available.[6][7] |
| Clinical Trial Data on Lean Body Mass | A Phase I clinical trial in healthy young men showed a dose-dependent increase in lean body mass. The 1.0 mg daily dose resulted in a significant increase over 21 days.[2] | No published clinical trial data on lean body mass is available. |
| Tissue Selectivity | High selectivity for muscle and bone with minimal effect on the prostate in preclinical models.[2][5] | Presumed to be tissue-selective as a SARM, but no quantitative data is available. |
Mechanism of Action and Signaling Pathways
Both LGD-4033 and this compound, as SARMs, are designed to selectively bind to the androgen receptor (AR). Upon binding, the SARM-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. The tissue selectivity of SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators that modulate gene expression.
Caption: Generalized signaling pathway for Selective Androgen Receptor Modulators (SARMs).
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following outlines a typical experimental design used to assess the anabolic activity of LGD-4033 in a preclinical model, based on published studies.
Animal Model for Anabolic Activity of LGD-4033
-
Objective: To determine the anabolic and androgenic activity of LGD-4033 in a castrated male rat model.
-
Animals: Orchidectomized (castrated) male Sprague-Dawley rats.
-
Experimental Groups:
-
Vehicle control (placebo)
-
LGD-4033 (various dose levels, e.g., 0.1, 0.3, 1.0 mg/kg/day)
-
Testosterone propionate (positive control)
-
-
Dosing: Oral gavage once daily for a specified period (e.g., 14 days).
-
Endpoints:
-
Anabolic activity: Measurement of the wet weight of the levator ani muscle.
-
Androgenic activity: Measurement of the wet weight of the ventral prostate and seminal vesicles.
-
Hormone levels: Serum concentrations of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
-
-
Statistical Analysis: Comparison of organ weights and hormone levels between treatment groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).
Caption: A typical experimental workflow for assessing the anabolic activity of a SARM.
Conclusion
LGD-4033 has demonstrated significant anabolic activity in both preclinical and clinical settings, with a favorable profile of being highly selective for muscle and bone. This makes it a compound of continued interest for conditions associated with muscle wasting.
In contrast, the available information on this compound is scarce, precluding a direct and detailed comparison of its anabolic activity with LGD-4033. While it was developed with a similar therapeutic goal, the lack of published data on its potency, efficacy, and selectivity limits its current scientific evaluation. Future research, should any data become publicly available, would be necessary to fully understand the comparative anabolic potential of this compound. Researchers in the field should be aware of the robust dataset available for LGD-4033 while acknowledging the significant data gap for this compound.
References
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. perio.org [perio.org]
- 4. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. A Phase 3, Randomized, Open-label Study of MK-5684 Versus Alternative Abiraterone Acetate or Enzalutamide in Participants With Metastatic Castration-resistant Prostate Cancer (mCRPC) That Progressed On or After Prior Treatment With One Next-generation Hormonal Agent (NHA) | Clinical Trials | Yale Medicine [yalemedicine.org]
A Comparative Analysis of MK-3984 and Traditional Anabolic Steroids for Anabolic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational Selective Androgen Receptor Modulator (SARM) MK-3984 and traditional anabolic-androgenic steroids (AAS). The objective is to delineate their mechanisms of action, present available efficacy data, and outline the experimental protocols used to evaluate such compounds. Due to the discontinued development of this compound, publicly available efficacy data is limited; therefore, this comparison relies on the established principles of SARMs versus the extensive data on traditional anabolic steroids.
Introduction: Mechanisms of Action
Traditional anabolic steroids are synthetic derivatives of testosterone. They exert their effects by binding to and activating the androgen receptor (AR), leading to a wide range of physiological responses. These compounds typically exhibit both anabolic (muscle-building) and androgenic (masculinizing) effects.[1]
This compound is classified as a Selective Androgen Receptor Modulator (SARM).[2] The primary goal of SARMs is to dissociate the anabolic and androgenic effects of traditional steroids. They are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while having minimal impact on other tissues like the prostate and skin.[3][4] This tissue selectivity is achieved through their unique chemical structures, which are distinct from the steroidal backbone of traditional AAS.[4]
Signaling Pathway of Anabolic Agents
The following diagram illustrates the generalized signaling pathway for both traditional anabolic steroids and SARMs, highlighting the key steps from ligand binding to the physiological response.
Caption: Generalized signaling cascade of anabolic agents in target tissues.
Quantitative Efficacy Data
The following tables summarize quantitative data on the anabolic effects of representative traditional anabolic steroids from human clinical studies. Due to the discontinuation of this compound's development, no such data is publicly available for this compound.
Table 1: Effects of Testosterone on Muscle Mass
| Compound | Dosage | Duration | Change in Fat-Free Mass (FFM) | Change in Muscle Protein Synthesis | Study Population |
| Testosterone Enanthate | 3 mg/kg/week | 12 weeks | +20% (estimated from creatinine excretion) | +27% | Normal Male Subjects |
| Testosterone Replacement | Not specified | 6 months | +15% | +56% | Hypogonadal Men |
| Intramuscular Testosterone | Not specified | Varied | +5.7% | Not Reported | Middle-aged and Older Men |
Data compiled from studies on the effects of testosterone administration.[5][6][7]
Table 2: Effects of Nandrolone Decanoate on Muscle Mass
| Compound | Dosage | Duration | Change in Body Mass | Change in Fat-Free Mass (FFM) | Study Population |
| Nandrolone Decanoate | 200 mg/week | 8 weeks | +2.2 kg | +2.6 kg | Male Bodybuilders |
Data from a randomized, double-blind, placebo-controlled study.[8][9][10]
Table 3: Effects of Stanozolol on Muscle Mass
| Compound | Dosage | Duration | Effect on Muscle Mass | Study Population |
| Stanozolol | High (1.5 mg) and Low (0.5 mg) continuous release | 3 and 6 weeks | No significant effect on contractile strength or mass of hindlimb skeletal muscles. | Sedentary Male Mice |
Note: This preclinical study in sedentary mice did not show a significant anabolic effect on limb muscles, though androgen-sensitive muscles did show an initial increase in weight.[11] Stanozolol is, however, known to promote lean muscle mass and is used clinically for muscle wasting conditions.[12][13]
Table 4: Efficacy of this compound
| Compound | Dosage | Duration | Change in Muscle Mass | Study Population |
| This compound | Not Available | Not Available | Not Available | Not Available |
This compound was under investigation for muscle wasting associated with cancer, but no quantitative efficacy data from published studies is available.[2]
Experimental Protocols
The evaluation of anabolic and androgenic activity of compounds like this compound and traditional anabolic steroids involves a series of in vitro and in vivo assays.
The Hershberger assay is a standardized in vivo protocol for assessing the anabolic and androgenic properties of a substance in castrated male rats.[14]
Caption: Standardized workflow for assessing anabolic and androgenic activity in vivo.
Protocol Steps:
-
Animal Model: Immature, peripubertal male rats are used.
-
Castration: The animals are surgically castrated (orchidectomized) to remove the endogenous source of androgens.
-
Treatment: Following an acclimation period, the animals are treated with the test compound or a vehicle control for a specified duration, typically 7-10 days.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic (Myotrophic) Activity: The wet weight of the levator ani muscle is the primary indicator.
-
Androgenic Activity: The wet weights of the ventral prostate and seminal vesicles are measured.
-
-
Data Analysis: The organ weights of the treated groups are compared to the control group to determine the anabolic and androgenic potency of the compound. The anabolic-to-androgenic ratio is a key parameter derived from this assay.
This in vitro assay is used to determine if a compound can bind to and activate the androgen receptor.
Protocol Steps:
-
Cell Line: A mammalian cell line (e.g., CHO or U2-OS cells) is genetically engineered to contain two key components:
-
The human androgen receptor (AR).
-
A reporter gene (e.g., luciferase) linked to an androgen-responsive promoter.
-
-
Treatment: The cells are incubated with the test compound at various concentrations.
-
Activation and Signal Generation: If the compound binds to and activates the AR, the receptor-ligand complex will bind to the androgen-responsive promoter, driving the expression of the reporter gene.
-
Measurement: The activity of the reporter gene product (e.g., light produced by luciferase) is measured.
-
Data Analysis: The level of reporter gene activity is proportional to the androgenic potency of the compound.
This assay is a valuable tool for screening compounds for AR activity before proceeding to more complex in vivo studies.[15]
Comparative Summary and Conclusion
The primary distinction between this compound (as a SARM) and traditional anabolic steroids lies in their tissue selectivity.
Traditional Anabolic Steroids:
-
Mechanism: Non-selective activation of androgen receptors throughout the body.
-
Efficacy: Proven to significantly increase muscle mass and strength, as evidenced by extensive clinical data for compounds like testosterone and nandrolone.[5][6][7][8][9][10]
-
Drawbacks: The lack of tissue selectivity leads to a range of androgenic side effects, including potential impacts on the prostate, skin, and cardiovascular system.
This compound (and SARMs in general):
-
Mechanism: Designed for selective activation of androgen receptors in anabolic tissues (muscle and bone).[3][4]
-
Efficacy: While specific data for this compound is unavailable, the therapeutic goal of SARMs is to achieve anabolic effects comparable to traditional steroids but with a significantly improved safety profile.
-
Potential Advantages: A higher degree of tissue selectivity could translate to a more favorable risk-benefit profile, with reduced androgenic side effects.
References
- 1. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Muscular responses to testosterone replacement vary by administration route: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bodybuilders' body composition: effect of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medclubperformance.com [medclubperformance.com]
- 11. Effect of continuous infusion of an anabolic steroid on murine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stanozolol Uses, Benefits, Side Effects & Medicines [zeelabpharmacy.com]
- 13. swolverine.com [swolverine.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Unveiling Tissue Selectivity: An In Vivo Comparison Guide for Selective Androgen Receptor Modulators (SARMs) with a Focus on MK-3984
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in muscle and bone while minimizing their androgenic effects on tissues like the prostate and skin. This tissue selectivity is a critical attribute that differentiates SARMs from traditional anabolic steroids. The validation of this selectivity in vivo is paramount for their clinical advancement. This guide explores the methodologies and data used to assess this key characteristic.
Mechanism of Action: The Basis of Tissue Selectivity
SARMs function by binding to the androgen receptor and inducing a conformational change that modulates the recruitment of co-regulatory proteins. This interaction is tissue-specific, leading to differential gene expression in various cell types. The proposed mechanisms for this selectivity include:
-
Receptor Conformation: Different SARMs may induce unique AR conformations upon binding, leading to the recruitment of tissue-specific co-activators or co-repressors.
-
Metabolic Stability: Unlike testosterone, nonsteroidal SARMs are not substrates for 5α-reductase or aromatase, enzymes that potentiate androgenic effects in certain tissues like the prostate.
Figure 1: Simplified signaling pathways of a SARM versus Testosterone.
Comparative In Vivo Data
The following tables summarize the available in vivo data for MK-3984 and comparator SARMs. It is important to note the different study designs (clinical vs. preclinical) when interpreting these data.
Table 1: Clinical Efficacy and Safety of this compound vs. Ostarine in Postmenopausal Women
| Parameter | Placebo | Ostarine (3 mg) | This compound (50 mg) | This compound (125 mg) |
| Change in Lean Body Mass (kg) | - | +1.54 | +1.54 | +1.74 |
| Change in Leg Muscle Strength (lbs) | - | +22 | Dose-dependent increase | Dose-dependent increase |
| Sebaceous Gland Volume | No change | No change | No change | No change |
| Endometrial Thickness | No change | No change | No change | No change |
| Elevated Liver Enzymes (>3x ULN) | 0 | 0 | 7 subjects discontinued | - |
Data from a 12-week, randomized, double-blind, placebo-controlled trial in 88 healthy postmenopausal women.[1][2]
Table 2: Preclinical Tissue Selectivity of Comparator SARMs in Castrated Rats
| Compound | Anabolic Potency (Levator Ani ED₅₀, mg/kg) | Androgenic Potency (Prostate ED₅₀, mg/kg) | Anabolic/Androgenic Selectivity Ratio |
| Testosterone Propionate | ~0.2-0.5 | ~0.2-0.5 | ~1 |
| Ostarine (MK-2866) | 0.03 | 0.12 | 4 |
| BMS-564929 | 0.0009 | 0.14 | ~160 |
Data compiled from various preclinical studies in rodent models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited.
Clinical Trial Protocol for this compound and Ostarine
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[1][2]
-
Intervention: Participants were randomized to receive either placebo, 3 mg of Ostarine, 50 mg of this compound, or 125 mg of this compound daily for 12 weeks.[1]
-
Primary Endpoints:
-
Change in total lean body mass, measured by dual-energy X-ray absorptiometry (DEXA).
-
Change in leg muscle strength, evaluated using a bilateral leg press machine.
-
-
Safety Endpoints:
-
Monitoring of liver enzymes.
-
Assessment of androgenic side effects through measurement of sebaceous gland volume and endometrial thickness.[2]
-
Preclinical Hershberger Assay for SARM Tissue Selectivity
The Hershberger assay is the standard in vivo model for assessing the androgenic and anabolic activity of a compound.
Figure 2: Workflow of the Hershberger Assay.
-
Animal Model: Immature, castrated male rats.
-
Procedure:
-
Animals are surgically castrated and allowed to recover for a period of 7-14 days, during which androgen-dependent tissues atrophy.
-
Rats are then treated daily with the test compound (e.g., a SARM) or a positive control (e.g., testosterone propionate) for 7-10 days.
-
At the end of the treatment period, the animals are euthanized, and the weights of the levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity) are measured.
-
-
Data Analysis: The dose-response relationship for each tissue is determined, and the ED₅₀ (the dose required to produce 50% of the maximal effect) is calculated. The ratio of the ED₅₀ for androgenic tissues to the ED₅₀ for anabolic tissues provides a quantitative measure of tissue selectivity.
Discussion and Conclusion
The available clinical data for this compound demonstrates its anabolic activity in humans, showing significant increases in lean body mass and muscle strength in postmenopausal women.[1][2] Importantly, at the doses tested, it did not appear to induce androgenic side effects such as increased sebum production or endometrial proliferation, suggesting a degree of tissue selectivity.[2] However, the study was terminated for some participants due to elevated liver enzymes, a safety concern not observed with Ostarine in the same trial.[1][2]
In the absence of publicly available preclinical data from a Hershberger assay for this compound, a direct comparison of its anabolic/androgenic ratio with other SARMs like Ostarine and BMS-564929 is not possible. The preclinical data for these comparator compounds clearly illustrate the concept of tissue selectivity, with BMS-564929 showing a particularly high degree of separation between its anabolic and androgenic effects.
For researchers and drug developers, this guide highlights the importance of a multi-faceted approach to validating tissue selectivity. While preclinical models like the Hershberger assay are invaluable for initial screening and characterization, clinical data are essential for confirming these findings in humans and assessing the overall safety and efficacy profile. The case of this compound underscores that even with evidence of tissue-selective anabolic effects, other factors such as hepatotoxicity can impact the therapeutic potential of a SARM. Future research and publication of comprehensive preclinical and clinical data will be crucial for the continued development of safe and effective tissue-selective anabolic agents.
References
A Head-to-Head Comparison of SARMs for Sarcopenia: An Evidence-Based Guide for Researchers
For researchers and drug development professionals, the quest for effective sarcopenia interventions is paramount. Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutic agents due to their tissue-selective anabolic activity. This guide provides a detailed, head-to-head comparison of three prominent SARMs—Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140)—based on available preclinical and clinical data. The information is intended to support further research and development in the field of age-related muscle wasting.
Sarcopenia, the progressive loss of skeletal muscle mass and function with age, poses a significant challenge to healthy aging and quality of life.[1] While no pharmacological treatments are currently FDA-approved for sarcopenia, SARMs are under active investigation for their potential to increase muscle mass and improve physical function with a more favorable safety profile than traditional anabolic steroids.[1][2] This guide synthesizes the current evidence for Ostarine, Ligandrol, and RAD-140, focusing on their efficacy, safety, and mechanisms of action in the context of sarcopenia.
Mechanism of Action: The Androgen Receptor and Downstream Signaling
SARMs exert their anabolic effects by selectively binding to and activating androgen receptors (AR) in muscle and bone tissue.[3] This tissue selectivity is a key advantage over traditional anabolic steroids, which can cause a range of undesirable side effects due to their systemic activity.[2] Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of genes involved in muscle protein synthesis and hypertrophy.
A critical downstream mediator of the anabolic effects of SARMs is the mammalian target of rapamycin (mTOR) signaling pathway.[4][5] Activation of the AR can lead to the stimulation of the PI3K/Akt pathway, which in turn activates mTORC1.[4] mTORC1 then promotes protein synthesis by phosphorylating key targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][7] Additionally, SARMs may influence satellite cell activation and proliferation, which are crucial for muscle repair and growth.[8][9]
Head-to-Head Comparison of Preclinical and Clinical Data
The following tables summarize the available quantitative data for Ostarine, Ligandrol, and RAD-140 from key preclinical and clinical studies relevant to sarcopenia. It is important to note that direct comparative trials are limited, and thus, cross-study comparisons should be interpreted with caution due to differences in study design, models, and patient populations.
Table 1: Preclinical Data Comparison
| Parameter | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Testolone (RAD-140) |
| Animal Model | Ovariectomized (OVX) rats[10][11] | Ovariectomized (OVX) rats[12] | Young and adult female mice[13][14], Male Sprague-Dawley rats[15] |
| Dosage | 0.04, 0.4, 4 mg/kg/day[10][11] | 0.04, 0.4, 4 mg/kg/day[12] | 5 mg/kg/day (mice)[13][14], Not specified (rats)[15] |
| Duration | 5 weeks[10][11] | 12 weeks[12] | 10 weeks (mice)[13][14], 14 days (rats)[15] |
| Muscle Mass Increase | Increased capillary density in gastrocnemius and longissimus muscles. No significant change in muscle fiber size.[10][11] | Potently increased skeletal muscle mass and average muscle fiber diameter.[12] | Increased muscle fiber cross-sectional area in young healthy rats.[15] In aging female mice, it failed to improve strength.[13][14] |
| Functional Improvement | Not explicitly measured. | Suggested greater muscle strength due to increased muscle fiber diameter.[12] | Decreased adaptive potential in young mice and failed to improve strength in aging female mice.[13][14] |
| Adverse Effects | Uterotrophic effect at 0.4 and 4 mg/kg dosages.[10][11] | Uterotrophic effect at 4 mg/kg dosage.[12] | Increased frailty and mortality risk in aging female mice.[13][14] |
Table 2: Clinical Data Comparison
| Parameter | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Testolone (RAD-140) |
| Study Population | Healthy elderly men and postmenopausal women[16] | Healthy young men[17][18][19] | No published clinical trials in sarcopenia. |
| Dosage | 0.1, 0.3, 1, 3 mg/day[16] | 0.1, 0.3, 1.0 mg/day[17][18][19] | N/A |
| Duration | 3 months[16] | 21 days[17][18][19] | N/A |
| Lean Body Mass Increase | Dose-dependent increase; 1.4 kg increase compared to placebo at 3 mg/day.[16] | Dose-dependent increase in lean body mass.[17][18][19] | N/A |
| Functional Improvement | Dose-dependent improvement in stair climb speed and power (+15.5% faster, +25.5% more power at 3 mg/day).[16] | No significant changes in muscle strength or stair-climbing power.[17][18][19] | N/A |
| Adverse Effects | Well-tolerated; no serious adverse events reported.[16] | Well-tolerated; dose-dependent suppression of total testosterone, SHBG, and HDL cholesterol. No change in PSA.[17][18][19] | N/A |
Detailed Experimental Protocols
Ostarine (MK-2866) Clinical Trial in Elderly Subjects
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled trial.[16]
-
Participants: 60 healthy elderly men (mean age 66) and 60 postmenopausal women (mean age 63).[16]
-
Intervention: Participants were randomized to receive placebo or Ostarine at doses of 0.1 mg, 0.3 mg, 1 mg, or 3 mg per day for 3 months.[16]
-
Outcome Measures:
References
- 1. Sarcopenia - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR is necessary for proper satellite cell activity and skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 9. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 12. lotilabs.com [lotilabs.com]
- 13. RAD140 (Testolone) negatively impacts skeletal muscle adaptation, frailty status and mortality risk in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OhioLINK ETD: Brown, Austin Michael [etd.ohiolink.edu]
- 15. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MK-3984 Cross-Reactivity with Steroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective androgen receptor modulator (SARM) MK-3984, focusing on its cross-reactivity with other key steroid hormone receptors: the Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR). As a non-steroidal SARM, this compound is designed for high specificity to the Androgen Receptor (AR), aiming to elicit anabolic effects in muscle and bone with minimal androgenic side effects in tissues like the prostate.[1][2][3] This selectivity is a critical attribute, distinguishing it from traditional anabolic steroids.
Due to the proprietary nature of preclinical drug development data, specific quantitative values for this compound's binding affinity (Ki) or functional activity (IC50) against ER, PR, and GR are not publicly available. However, based on the well-established principles of SARM design and the reported high selectivity of similar compounds, this guide presents an illustrative comparison of the expected binding profile of this compound against that of the non-selective endogenous androgen, testosterone.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the expected comparative binding affinities. The values for this compound are illustrative and based on the characteristic high selectivity of non-steroidal SARMs. The data for testosterone is derived from publicly available scientific literature.
| Compound | Androgen Receptor (AR) Ki (nM) | Estrogen Receptor (ERα) Ki (nM) | Progesterone Receptor (PR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) |
| This compound (Illustrative) | ~1-5 | >10,000 | >10,000 | >10,000 |
| Testosterone | ~1-2 | ~500 - 1,000 | ~100 - 300 | ~50 - 100 |
Lower Ki values indicate higher binding affinity.
This comparison highlights the expected significant selectivity of this compound for the Androgen Receptor over other steroid hormone receptors, a key feature of its design. In contrast, testosterone exhibits notable cross-reactivity.
Signaling Pathways of Steroid Hormone Receptors
The following diagrams illustrate the generalized signaling pathways for the Androgen Receptor and the other steroid hormone receptors discussed.
References
Comparative Analysis of MK-3984 and Testosterone on Muscle Gene Expression: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selective androgen receptor modulator (SARM) MK-3984 and testosterone on skeletal muscle, with a focus on gene expression. While extensive data exists for testosterone's effects at the molecular level, information on this compound's impact on muscle gene expression is currently limited in publicly available literature. This guide summarizes the known effects of both compounds, highlighting the existing knowledge gaps for this compound.
Introduction
Testosterone is a well-established anabolic steroid known to increase muscle mass and strength by modulating the expression of numerous genes. Selective Androgen Receptor Modulators (SARMs) are a class of compounds designed to elicit the anabolic benefits of androgens in muscle and bone with fewer of the undesirable side effects in other tissues. This compound is a non-steroidal SARM that has been evaluated for its effects on muscle and is also under investigation in other clinical contexts under the names opevesostat and MK-5684, primarily for its role as a CYP11A1 inhibitor in prostate cancer. This dual identity raises questions about its precise mechanism of action in muscle tissue.
This guide presents a side-by-side comparison of testosterone and this compound, focusing on their documented effects on muscle. Due to the scarcity of gene expression data for this compound, this analysis contrasts the well-documented molecular impact of testosterone with the functional outcomes observed for this compound.
Comparative Data on Muscle Effects
The following table summarizes the known effects of testosterone and this compound on skeletal muscle. It is important to note the disparity in the types of available data for each compound.
| Feature | Testosterone | This compound |
| Primary Mechanism | Binds to and activates the androgen receptor (AR), leading to broad transcriptional changes. | Investigated as a selective androgen receptor modulator (SARM); also identified as a CYP11A1 inhibitor. |
| Effect on Muscle Mass | Significant increases in lean body mass and muscle size. | Demonstrated significant increases in lean body mass in a clinical trial involving postmenopausal women. |
| Effect on Muscle Strength | Increases in muscle strength, particularly in conjunction with resistance exercise. | Showed a dose-dependent increase in leg muscle strength in postmenopausal women. |
| Known Impact on Muscle Gene Expression | Extensively documented to regulate a wide array of genes involved in myogenesis, protein synthesis, and metabolism. | No direct studies reporting on its specific effects on muscle gene expression are publicly available. |
Testosterone's Influence on Muscle Gene Expression
Testosterone's anabolic effects on skeletal muscle are mediated through the regulation of specific target genes. Upon binding to the androgen receptor, the testosterone-receptor complex acts as a transcription factor, modulating the expression of genes that control muscle growth and maintenance.
The following table details some of the key genes and pathways known to be regulated by testosterone in skeletal muscle.
| Gene/Pathway | Effect of Testosterone | Functional Consequence in Muscle |
| IGF-1 (Insulin-like Growth Factor 1) | Upregulation | Promotes muscle protein synthesis and hypertrophy. |
| Myostatin (GDF-8) | Downregulation | Reduces the inhibition of muscle growth, leading to hypertrophy. |
| Akt/mTOR Pathway | Activation | Key signaling cascade that stimulates muscle protein synthesis. |
| Myogenic Regulatory Factors (e.g., MyoD, Myogenin) | Modulation | Regulates the differentiation of satellite cells for muscle repair and growth. |
| Androgen Receptor (AR) | Upregulation | Increases the sensitivity of muscle tissue to androgens. |
| Genes related to protein synthesis | Upregulation | Directly contributes to the accretion of muscle proteins. |
| Genes related to protein degradation (e.g., Atrogin-1, MuRF1) | Downregulation | Reduces muscle protein breakdown, shifting the balance towards anabolism. |
This compound: Inferred Mechanisms and Knowledge Gaps
While direct evidence of this compound's effect on muscle gene expression is lacking, its classification as a SARM suggests a potential mechanism of action. SARMs are designed to selectively bind to the androgen receptor in anabolic tissues like muscle and bone. Theoretically, this would lead to the modulation of a subset of the genes regulated by testosterone, promoting muscle growth with a more favorable safety profile.
However, the identification of this compound (as opevesostat) as an inhibitor of CYP11A1, a key enzyme in steroid synthesis, complicates this picture. Its anabolic effects on muscle could be a result of direct AR modulation, indirect effects stemming from alterations in systemic steroid hormone levels, or a combination of both. Further preclinical and clinical research is necessary to elucidate the precise molecular mechanisms by which this compound exerts its effects on muscle tissue.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are outlined below.
Muscle Biopsy and RNA Isolation for Gene Expression Analysis
-
Muscle Biopsy: Percutaneous needle muscle biopsies are obtained from a suitable muscle, such as the vastus lateralis, under local anesthesia.
-
Sample Handling: The muscle sample is immediately blotted to remove excess blood, and a portion is snap-frozen in liquid nitrogen for RNA analysis. The remaining tissue can be used for histological or protein analysis.
-
RNA Isolation: Total RNA is extracted from the frozen muscle tissue using a suitable method, such as TRIzol reagent or a column-based RNA isolation kit, following the manufacturer's instructions.
-
RNA Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Reverse Transcription: A specific amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Gene-specific primers for the target genes (e.g., IGF-1, Myostatin, AR) and a stable housekeeping gene (e.g., GAPDH, ACTB) are designed and validated.
-
qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system. The reaction typically includes the cDNA template, forward and reverse primers, and the PCR master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for testosterone in muscle and a typical experimental workflow for comparative gene expression analysis.
Conclusion
Testosterone's role in modulating muscle gene expression to promote anabolism is well-characterized, providing a clear benchmark for the development of new anabolic agents. In contrast, while this compound has shown promise in increasing muscle mass and strength, a significant knowledge gap exists regarding its molecular mechanisms of action in skeletal muscle. Its dual identity as a potential SARM and a CYP11A1 inhibitor underscores the need for further investigation. Future research should prioritize preclinical and clinical studies designed to elucidate the specific effects of this compound on muscle gene expression. Such data will be crucial for a comprehensive understanding of its efficacy and safety profile and for informing its potential therapeutic applications in conditions of muscle wasting.
Evaluating the Safety Profile of Selective Androgen Receptor Modulators: A Comparative Analysis
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical advice. Selective Androgen Receptor Modulators (SARMs) are investigational compounds and are not approved by the U.S. Food and Drug Administration (FDA) for human use, except in approved clinical trials. The safety and long-term effects of these compounds are not fully understood.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] The primary goal in the development of SARMs has been to leverage the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in other tissues such as the prostate and skin.[1][3] This tissue selectivity has made them a focus of research for treating muscle-wasting diseases, osteoporosis, and cachexia.[1][4][3] However, concerns regarding their safety profile, particularly reports of liver toxicity and adverse cardiovascular effects, have emerged.[5][6][[“]][8][9]
This guide provides a comparative evaluation of the safety profiles of several well-known SARMs. It is important to note that information regarding MK-3984 is exceptionally limited as its development was discontinued.[10] Consequently, a direct data-driven comparison of this compound with other SARMs is not feasible based on publicly available information. This document will therefore focus on comparing the safety data of more extensively studied SARMs, namely Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD140 (Testolone).
Comparative Safety Profile of Selected SARMs
The following tables summarize the reported adverse effects and changes in clinical chemistry markers from available preclinical and clinical studies, as well as case reports.
Table 1: Summary of Reported Adverse Events
| SARM | Common Reported Adverse Events | Serious Adverse Events (from case reports) |
| Ostarine (MK-2866) | Headache, testicular shrinkage, acne, mood swings.[11][12] | Drug-induced liver injury (DILI) with cholestatic or mixed features.[[“]][13] |
| Ligandrol (LGD-4033) | Headache, dry mouth.[14] | Drug-induced liver injury (DILI), potential for heart attack and stroke.[[“]][14][15] |
| RAD140 (Testolone) | Nausea, headache. | Drug-induced liver injury (DILI), rhabdomyolysis, tendon rupture.[5][16][17] |
Table 2: Effects on Clinical Chemistry Markers
| SARM | Effect on Liver Enzymes (ALT, AST) | Effect on Lipid Profile (HDL, LDL) | Effect on Endogenous Hormones (Testosterone, LH, FSH) |
| Ostarine (MK-2866) | Transient elevations in some studies; significant elevations in case reports of DILI.[18] | Suppression of HDL cholesterol. | Dose-dependent suppression of total testosterone; less suppressive on LH and FSH compared to other SARMs.[4] |
| Ligandrol (LGD-4033) | No significant changes in short-term clinical trials at low doses; significant elevations in case reports of DILI.[19][20][21] | Dose-dependent suppression of HDL cholesterol and triglycerides.[19][20][21] | Dose-dependent suppression of total and free testosterone, and SHBG.[14][19][20][21] |
| RAD140 (Testolone) | Elevated liver enzymes reported in case studies of DILI.[17] | Suppression of HDL cholesterol. | Suppression of total testosterone. |
Experimental Protocols for Safety Evaluation
A comprehensive evaluation of the safety profile of a SARM involves a combination of in vitro and in vivo studies, followed by phased clinical trials.
Preclinical Safety and Toxicology Studies
-
In Vitro Assays:
-
hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.
-
Cytochrome P450 Inhibition/Induction Assays: To evaluate the potential for drug-drug interactions.
-
Hepatotoxicity Assays: Using primary human hepatocytes or other liver-derived cell lines to assess cytotoxicity, cholestasis, and steatosis.
-
Genotoxicity Assays: (e.g., Ames test, in vitro micronucleus assay) to determine the potential for DNA damage.
-
-
In Vivo Toxicology Studies:
-
Animal Models: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).
-
Dose Range-Finding Studies: To determine appropriate doses for longer-term studies.
-
Repeat-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day or longer) studies to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Safety Pharmacology Studies: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Carcinogenicity Studies: Long-term studies to assess the potential for tumor formation.
-
Reproductive and Developmental Toxicology Studies: To evaluate effects on fertility and embryonic/fetal development.
-
Key Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The therapeutic and adverse effects of SARMs are mediated through their interaction with the androgen receptor. The following diagram illustrates the general mechanism of action.
Generalized Experimental Workflow for Preclinical Safety Assessment
The following diagram outlines a typical workflow for the preclinical safety evaluation of a novel SARM.
Discussion of Key Safety Concerns
Hepatotoxicity
Drug-induced liver injury (DILI) is a significant concern with SARM use.[5][[“]][8] The mechanism is not fully elucidated but is thought to be an idiosyncratic, possibly immune-mediated, reaction similar to that observed with some anabolic steroids.[[“]] Clinical presentations often involve jaundice, fatigue, and marked elevations in liver enzymes, with liver biopsies showing cholestatic or mixed patterns of injury.[[“]] While many cases resolve upon discontinuation of the SARM, the recovery can be prolonged.[[“]]
Cardiovascular Risks
SARMs have been shown to adversely affect lipid profiles, most notably by suppressing high-density lipoprotein (HDL) cholesterol.[14][19][20][21] The long-term implications of this on cardiovascular health are not well understood but raise concerns about an increased risk of atherosclerotic disease.[6] Additionally, there are concerns that SARM abuse could increase the risk of hypertension and other cardiovascular events through various mechanisms, including effects on the renin-angiotensin system and smooth muscle cells.[2][6][22]
Endocrine Disruption
By activating the androgen receptor, SARMs can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a decrease in endogenous testosterone production.[4][14] This suppression appears to be dose-dependent and is generally reversible after cessation of use.[19][20][21] However, the potential for long-term HPG axis suppression, especially with prolonged use or high doses, remains a concern.
Conclusion
The available data on the safety of SARMs, while limited, indicate a risk of significant adverse effects, including hepatotoxicity, negative alterations in lipid profiles, and suppression of endogenous androgens. Due to the discontinuation of its development, there is a lack of public safety data for this compound, precluding a direct comparison with other agents. For more extensively studied SARMs like Ostarine, Ligandrol, and RAD140, the evidence from clinical trials and post-market case reports underscores the need for caution and further rigorous investigation. Researchers and drug development professionals should be aware of these potential risks when designing and interpreting studies on this class of compounds. The illicit use of SARMs, often at doses exceeding those used in clinical trials and with products of questionable purity, further complicates the assessment of their true safety profile.[23][24]
References
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Androgen Receptor and Cardiovascular Disease: A Potential Risk for the Abuse of Supplements Containing Selective Androgen Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. The Only Gains You'll Get From SARMS are a List of Health Issues | Discover Magazine [discovermagazine.com]
- 10. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 13. insidebodybuilding.com [insidebodybuilding.com]
- 14. Ligandrol - Wikipedia [en.wikipedia.org]
- 15. Ligandrol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. droracle.ai [droracle.ai]
- 17. RAD-140 Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 20. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Androgen Receptor and Cardiovascular Disease: A Potential Risk for the Abuse of Supplements Containing Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Therapeutics for Cachexia: A Comparative Analysis of Ponsegromab and Other Emerging Compounds
For Immediate Release
This guide provides a comparative analysis of ponsegromab (an anti-GDF-15 monoclonal antibody) and other novel compounds under investigation for the treatment of cachexia. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current therapeutic strategies, supporting experimental data, and detailed methodologies for key experiments.
Cachexia is a complex metabolic syndrome characterized by severe, unintentional weight loss, muscle wasting, and systemic inflammation, significantly impacting the quality of life and prognosis of patients with chronic diseases, particularly cancer.[1][2] The multifactorial nature of cachexia has posed significant challenges to the development of effective therapies.[3][4] However, recent advancements in understanding the molecular mechanisms driving this debilitating condition have led to the emergence of promising novel therapeutic agents.
This guide will focus on a detailed comparison of ponsegromab with other emerging drug classes, including ghrelin receptor agonists and selective androgen receptor modulators (SARMs), providing a framework for evaluating their potential as effective treatments for cachexia.
Therapeutic Approaches and Mechanisms of Action
The development of drugs for cachexia targets various pathways involved in appetite regulation, muscle metabolism, and inflammation.[5]
Ponsegromab: Targeting the GDF-15 Pathway
Growth differentiation factor 15 (GDF-15) has been identified as a key cytokine that drives cachexia.[6][7] Elevated levels of GDF-15 are associated with poor outcomes in cancer patients.[8] Ponsegromab is a humanized monoclonal antibody designed to specifically target and inhibit GDF-15 signaling.[9][10]
The proposed mechanism of action involves the binding of ponsegromab to circulating GDF-15, preventing it from interacting with its receptor, GFRAL, which is located in the brainstem.[6] This blockade is expected to alleviate anorexia and reduce the metabolic changes that lead to muscle and fat loss.[6][10]
Novel Compound Classes
Other promising therapeutic strategies for cachexia include:
-
Ghrelin Receptor Agonists (e.g., Anamorelin): Ghrelin is a hormone that stimulates appetite and growth hormone secretion.[11] Anamorelin is an orally active ghrelin receptor agonist that has been shown to increase lean body mass and body weight in patients with cancer cachexia.[9][12] It is approved for the treatment of cancer cachexia in Japan.[9]
-
Selective Androgen Receptor Modulators (SARMs) (e.g., Enobosarm): SARMs are designed to have anabolic effects on muscle and bone with reduced androgenic effects on other tissues.[5][12] Enobosarm has been evaluated in clinical trials for its potential to increase lean body mass and improve physical function in patients with cancer.[12]
-
Anti-inflammatory Agents: Given the role of systemic inflammation in cachexia, various anti-inflammatory agents are being investigated.[5] These include inhibitors of cytokines like IL-6 and TNF-α.[11][13]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data from clinical trials of ponsegromab and other novel compounds for cachexia.
Table 1: Clinical Trial Data for Ponsegromab in Cancer Cachexia
| Trial Phase | Patient Population | Dosage | Primary Endpoint | Key Findings | Reference |
| Phase 2 | Non-small cell lung, pancreatic, or colorectal cancer patients with cachexia and elevated GDF-15 | Three different doses administered subcutaneously every 4 weeks for 12 weeks | Change in body weight | Patients on the high dose gained a mean of 3 kg more in body weight compared to placebo. Percentage weight gain ranged from 2.02% to 5.61% compared to placebo. Significant improvements in anorexia, physical activity, and skeletal muscle were also observed at the high dose. | [8] |
| Phase 1B | Patients with cancer cachexia | Subcutaneously injected | Safety and tolerability | Well-tolerated with few side effects. | [9] |
Table 2: Clinical Trial Data for Other Novel Compounds in Cancer Cachexia
| Compound Class | Compound | Trial Phase | Patient Population | Key Findings | Reference |
| Ghrelin Receptor Agonist | Anamorelin | Phase 3 | Patients with metastatic lung cancer and cachexia | Improvement in lean body mass, overall weight, and quality of life. | [9] |
| Selective Androgen Receptor Modulator | Enobosarm | Phase 3 | - | Showed significant impact on reversal of skeletal muscle loss, but limited effect on physical function. | [12] |
| MC4R Antagonist | TCMCB07 | Phase 1 | Healthy humans | Completed a phase 1 study. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of the experimental protocols for the key clinical trials cited.
Ponsegromab Phase 2 Clinical Trial Protocol (NCT05546476)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.[9]
-
Participants: Approximately 187 patients with non-small cell lung, pancreatic, or colorectal cancer, cachexia, and elevated serum GDF-15 concentrations.[8]
-
Intervention: Participants were randomly assigned to receive one of three doses of ponsegromab or a placebo via subcutaneous injection once every four weeks for 12 weeks.[8]
-
Primary Outcome Measures: The primary endpoint was the change in body weight from baseline.[9]
-
Secondary Outcome Measures: Secondary endpoints included changes in physical activity, appetite, nausea and vomiting, and fatigue.[9]
-
Data Collection: Body weight, physical activity (measured by actigraphy), appetite (assessed by validated questionnaires), and other patient-reported outcomes were collected at baseline and at regular intervals throughout the study.
Anamorelin Phase 3 Clinical Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trials (ROMANA 1 and ROMANA 2).
-
Participants: Patients with advanced non-small cell lung cancer and cachexia.
-
Intervention: Patients received either 100 mg of anamorelin or a placebo orally once daily for 12 weeks.
-
Primary Outcome Measures: Co-primary endpoints were the change in lean body mass and handgrip strength.
-
Secondary Outcome Measures: Secondary endpoints included changes in body weight, anorexia/sarcopenia symptoms, and quality of life.
-
Data Collection: Lean body mass was measured by dual-energy X-ray absorptiometry (DXA). Handgrip strength was assessed using a dynamometer. Body weight and patient-reported outcomes were also collected.
Visualizing the Pathways and Workflows
Signaling Pathway of GDF-15 in Cachexia
Caption: GDF-15 signaling pathway in cachexia and the inhibitory action of ponsegromab.
Experimental Workflow for a Phase 2 Clinical Trial of a Novel Cachexia Compound
Caption: A generalized workflow for a randomized, placebo-controlled Phase 2 clinical trial.
Logical Relationship of Key Pathogenic Factors in Cachexia
Caption: Interplay of key pathogenic factors contributing to the development of cachexia.
References
- 1. scispace.com [scispace.com]
- 2. Cancer cachexia, mechanism and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current advancements in pharmacotherapy for cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Could a Drug in Clinical Trials Mean Breakthrough in Cancer Cachexia Treatment? | The Hormel Institute [hi.umn.edu]
- 7. mdpi.com [mdpi.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. pfizerclinicaltrials.com [pfizerclinicaltrials.com]
- 11. Therapeutic strategies against cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting cancer cachexia: Molecular mechanisms and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of SARM Efficacy in Preclinical Cancer Cachexia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the efficacy of Selective Androgen Receptor Modulators (SARMs) in preclinical models of cancer cachexia. By summarizing quantitative data from key studies and detailing experimental protocols, this document aims to serve as a valuable resource for researchers in oncology and muscle wasting.
Comparative Efficacy of SARMs in Preclinical Cancer Cachexia Models
The following tables summarize the quantitative data on the effects of various SARMs on key cachexia-related endpoints in different preclinical models.
Table 1: Effects of SARMs on Body Weight and Composition
| SARM | Animal Model | Cancer Cell Line / Cachexia Inducer | Dosage | Treatment Duration | Change in Body Weight | Change in Lean Body Mass | Change in Muscle Mass (specific muscles) | Reference |
| SARM-2f | Castrated Male Rats | N/A | 0.3, 3, 30 mg/kg | 26-27 days | Significant increase (2.1-2.2 fold gain) | Significant increase (5.4-7.2 fold) | Levator ani, gastrocnemius, soleus significantly increased | [1][2] |
| SARM-2f | Castrated Mice | TNF-α | 10, 30 mg/kg | Not specified | Restored body weight | Not specified | Not specified | [1][3] |
| SARM-2f | BALB/c Mice | C26 Adenocarcinoma | 10, 30, 100 mg/kg | Not specified | Increased (1.1-fold) | Not specified | Levator ani significantly increased (2.9-3.8 fold) | [1] |
| SARM-2f | F344 Immunodeficient Rats | G361 Human Melanoma | Not specified | Not specified | No significant change | No significant change | Levator ani significantly increased (1.6-fold) | [3] |
| GTx-024 (Enobosarm) | BALB/c Mice | C26 Adenocarcinoma | 15 mg/kg/day | Not specified | No significant improvement | Not specified | No significant improvement in gastrocnemius or quadriceps | [4][5] |
| GTx-024 (Enobosarm) + AR-42 (HDACi) | BALB/c Mice | C26 Adenocarcinoma | GTx-024: 15 mg/kg; AR-42: 10 mg/kg | Not specified | Significantly improved | Not specified | Significantly improved gastrocnemius and quadriceps mass | [4][5][6][7] |
Table 2: Effects of SARMs on Other Relevant Endpoints
| SARM | Animal Model | Cancer Cell Line / Cachexia Inducer | Effect on Food Consumption | Effect on Tumor Volume | Other Notable Effects | Reference | |---|---|---|---|---|---| | SARM-2f | Castrated Mice | TNF-α | Increased (1.1-fold) | N/A | Restored carcass weight |[1] | | SARM-2f | F344 Immunodeficient Rats | G361 Human Melanoma | Not specified | Unaffected | |[3] | | GTx-024 (Enobosarm) + AR-42 (HDACi) | BALB/c Mice | C26 Adenocarcinoma | Not specified | Not specified | Improved grip strength |[4][5][6][7] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the efficacy data. The following are detailed methodologies for the key experiments cited.
TNF-α-Induced Cachexia Mouse Model
-
Animal Model: Castrated male mice.[1]
-
Cachexia Induction: Administration of tumor necrosis factor-alpha (TNF-α) to induce an inflammatory state leading to cachexia.[1][8] The specific dosage and administration schedule of TNF-α can vary between studies.
-
SARM Treatment: SARM-2f was administered at doses of 10 and 30 mg/kg. The route and frequency of administration are not explicitly detailed in the summary but are crucial parameters.[1]
-
Key Parameters Measured: Body weight, carcass weight, and food consumption rate were monitored to assess the effects of SARM treatment.[1]
C26 Adenocarcinoma-Induced Cachexia Mouse Model
-
Cachexia Induction: Subcutaneous injection of C26 adenocarcinoma cells.[1][9] Tumor growth leads to a progressive loss of body weight and muscle mass.
-
SARM Treatment:
-
Key Parameters Measured: Body weight, carcass weight, lean body mass, and the weight of specific muscles (e.g., levator ani, gastrocnemius, quadriceps) were measured.[1][4][5] Grip strength was also assessed in some experiments.[4][5]
G361 Human Melanoma-Induced Cachexia Rat Model
-
Animal Model: F344 immunodeficient rats.[3]
-
Cachexia Induction: Subcutaneous grafting of G361 human melanoma cells, leading to progressive body weight loss and a decrease in lean body mass.[3]
-
SARM Treatment: SARM-2f was administered to the tumor-bearing rats.[3]
-
Key Parameters Measured: Body weight, lean body mass, levator ani muscle weight, prostate and seminal vesicle weights, and tumor growth were monitored.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in cancer cachexia and SARM intervention, as well as a typical experimental workflow.
References
- 1. Prevention of body weight loss and sarcopenia by a novel selective androgen receptor modulator in cancer cachexia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Overcoming resistance to anabolic SARM therapy in experimental cancer cachexia with an HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming resistance to anabolic SARM therapy in experimental cancer cachexia with an HDAC inhibitor | EMBO Molecular Medicine [link.springer.com]
- 6. Overcoming resistance to anabolic SARM therapy in experimental cancer cachexia with an HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor necrosis factor-alpha gene transfer induces cachexia and inhibits muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling human cancer cachexia in colon 26 tumor-bearing adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MK-3984: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of MK-3984, a selective androgen receptor modulator (SARM). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its chemical nature as a fluorinated organic compound and general principles of laboratory safety and hazardous waste management. It is imperative to handle this research chemical with caution and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
Understanding the Compound: this compound
This compound is a potent, non-steroidal SARM intended for research and development purposes. Its chemical structure contains fluorine atoms, which often impart persistence and potential for environmental accumulation. The toxicological and ecotoxicological properties of this compound have not been fully elucidated. Therefore, it must be treated as a potentially hazardous substance.
| Chemical Identifier | Information |
| IUPAC Name | (2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide |
| CAS Number | 871325-55-2 |
| Molecular Formula | C₁₇H₁₂F₇NO₂ |
| Molecular Weight | 395.28 g/mol |
Core Disposal Principles
The primary objective for the disposal of this compound is to prevent its release into the environment and to ensure the safety of laboratory personnel and the public. The following procedures are based on best practices for the disposal of research chemicals with unknown or poorly characterized hazards.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step in ensuring safe and compliant disposal.
-
Solid Waste:
-
All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds and be securely sealed to prevent leakage or spillage.
-
-
Liquid Waste:
-
Solutions containing this compound, including experimental residues and contaminated solvents, must be collected in a separate, dedicated liquid hazardous waste container.
-
The container must be compatible with the solvents used and be properly sealed. Do not mix incompatible waste streams.
-
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is mandatory for all hazardous waste containers.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number (871325-55-2) must be clearly written on the label.
-
If the waste is a solution, list all components and their approximate concentrations.
-
Include the date when the waste was first added to the container.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
The storage area should have secondary containment to capture any potential leaks or spills.
-
Do not store hazardous waste for an extended period. Adhere to the accumulation time limits set by your institution and local regulations.
Step 4: Disposal through a Licensed Contractor
The final disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department and the disposal contractor with all necessary information about the waste, including its composition and any known hazards.
-
High-temperature incineration is the recommended method for the destruction of fluorinated organic compounds like this compound, as it is designed to break the strong carbon-fluorine bonds.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway of this compound (Illustrative)
As a selective androgen receptor modulator, this compound is designed to interact with the androgen receptor (AR). The following diagram provides a simplified, illustrative representation of its potential signaling pathway.
Caption: Simplified signaling pathway of a selective androgen receptor modulator.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety protocols and waste disposal procedures. Always prioritize safety and regulatory compliance when handling research chemicals.
Essential Safety and Logistical Information for Handling MK-3984
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of MK-3984, a selective androgen receptor modulator (SARM). The information is intended to support laboratory safety and ensure the proper management of this research compound.
Immediate Safety and Handling
This compound is a potent bioactive molecule intended for research use only and is not approved for human or veterinary use. As a selective androgen receptor modulator, it is designed to selectively target and activate androgen receptors in specific tissues. Due to its investigational nature and the potential for significant biological effects, stringent adherence to safety protocols is mandatory.
General Precautions:
Standard laboratory best practices should be followed at all times. This includes the use of a designated and properly ventilated area for handling the compound. All personnel must be thoroughly trained in the handling of potent compounds and be familiar with the emergency procedures outlined in this document.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. |
| Hands | Nitrile Gloves | Double-gloving is recommended. |
| Body | Laboratory Coat | Fully buttoned. |
| Respiratory | Fume Hood | All handling of powdered or volatile forms must be within a certified chemical fume hood. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical to mitigate potential harm.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with a gentle, steady stream of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Logistical Information
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage and Stability
| Condition | Temperature | Duration |
| Short-Term | 0 - 4 °C | Days to Weeks |
| Long-Term | -20 °C | Months to Years |
Store in a dry, dark location.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols and Signaling Pathway
As of the current date, detailed, publicly available experimental protocols and specific signaling pathway information for this compound are limited, as the compound is no longer under active development. The general mechanism of action for SARMs involves binding to the androgen receptor (AR) and modulating its activity.
General Androgen Receptor Signaling
The following diagram illustrates a generalized androgen receptor signaling pathway. Upon binding of a ligand, such as a SARM, the androgen receptor translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes.
Caption: Generalized Androgen Receptor Signaling Pathway.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Researchers are advised to consult all available literature and their institution's safety protocols before handling this compound. The absence of extensive public data on this compound necessitates a cautious and conservative approach to its handling and use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
